2',3'-Dideoxy-guanosine-5'-monophosphate
Description
Properties
IUPAC Name |
[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(21-6)3-20-22(17,18)19/h4-6H,1-3H2,(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMRBYKCQICSIT-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464206 | |
| Record name | 2′,3′-Dideoxy-5′-guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85956-71-4 | |
| Record name | 2′,3′-Dideoxy-5′-guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
intracellular half-life of ddGMP in human lymphoid cells
An In-depth Technical Guide on the Intracellular Half-Life of 2',3'-cGAMP in Human Lymphoid Cells
Executive Summary
The second messenger 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP, or ddGMP) is a cornerstone of innate immunity, acting as the primary activator of the STING (Stimulator of Interferon Genes) pathway. Its synthesis by cGAS in response to cytosolic DNA triggers potent antiviral and antitumor responses.[1][2] The duration and intensity of STING signaling are critically dependent on the intracellular concentration of cGAMP, making its half-life a parameter of immense interest for researchers in immunology and drug development.
This technical guide provides a comprehensive overview of the mechanisms governing the intracellular persistence of cGAMP in human lymphoid cells. Contrary to the classical model of enzymatic degradation, current evidence indicates that the intracellular concentration of cGAMP is not primarily regulated by a cytosolic hydrolase. Instead, its functional half-life is dictated by a dynamic process of active export from the cell. This guide details the molecular players in this process, provides validated methodologies for quantifying cGAMP dynamics, and discusses the factors that influence its intracellular lifespan.
Part 1: The cGAS-STING Signaling Axis in Lymphoid Cells
The canonical cGAS-STING pathway is a fundamental component of the innate immune system's defense against pathogens and cellular damage.[1] In lymphoid cells, such as T cells and macrophages, this pathway is integral to orchestrating both innate and adaptive immune responses.[3][4]
The process begins when the enzyme cyclic GMP-AMP synthase (cGAS) detects the presence of double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral infection or cellular stress.[5] Upon binding dsDNA, cGAS becomes enzymatically active, utilizing ATP and GTP to synthesize 2',3'-cGAMP.[1][5] This molecule then serves as a second messenger, binding directly to the STING protein located on the membrane of the endoplasmic reticulum (ER).[1]
cGAMP binding induces a conformational change in STING, causing it to oligomerize and translocate from the ER to the Golgi apparatus.[1] This translocation facilitates the recruitment and activation of the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Activated IRF3 then dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFNs) and other inflammatory cytokines, establishing a potent anti-pathogen state.[5]
Figure 1. The canonical cGAS-STING signaling pathway.
Part 2: The Intracellular Fate of 2',3'-cGAMP: A Paradigm of Export over Degradation
A defining aspect of signal transduction is the mechanism that terminates the signal. For many second messengers, this involves enzymatic degradation. However, for intracellular cGAMP, the primary regulatory mechanism appears to be its removal from the cytosol via export.
The Role of ENPP1: An Extracellular Gatekeeper
The enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a potent hydrolase of 2',3'-cGAMP.[6] Crucially, ENPP1 is a type II transmembrane glycoprotein whose catalytic domain faces the extracellular space.[7] It is also found in soluble form in serum.[8] Extensive research has demonstrated that ENPP1 is the dominant, if not sole, enzyme responsible for degrading cGAMP.[6][9] Studies using ENPP1 knockout mice or siRNA-mediated knockdown in cell lines show a near-complete loss of cGAMP hydrolysis activity.[6]
The extracellular location of ENPP1 implies it cannot access the cytosolic pool of cGAMP. This has led to the critical understanding that cGAMP must be exported from the cell to be degraded. This positions ENPP1 as an innate immune checkpoint, controlling the level of extracellular cGAMP available for paracrine signaling to adjacent cells.[9][10]
Evidence for cGAMP Export
The concept of cGAMP as an "immunotransmitter" is now well-established.[11] Live cells, particularly cancer cells which often have cytosolic DNA due to chromosomal instability, have been shown to actively export cGAMP into the culture medium.[2][11] This exported cGAMP can then be taken up by other cells, particularly antigen-presenting cells like macrophages and dendritic cells, to activate STING and mount an immune response.[4][11]
The rate of this export can be substantial. In one study using a model cell line, the export rate was calculated to be approximately 220 molecules per cell per second.[2][11] After 30 hours, the number of cGAMP molecules outside the cell equaled the number inside, highlighting export as a major mechanism for clearing the intracellular pool.[11]
Therefore, the "intracellular half-life" of cGAMP is not a measure of its stability against enzymatic cleavage within the cytosol but is rather a function of its rate of export. To date, a specific intracellular hydrolase for cGAMP has not been identified.[9]
Figure 2. The intracellular fate of 2',3'-cGAMP is governed by export and subsequent extracellular degradation.
Part 3: Methodologies for Quantifying Intracellular cGAMP Dynamics
To study the intracellular persistence of cGAMP, a robust experimental workflow is required to separate and accurately quantify the intracellular and extracellular pools of the molecule.
Experimental Workflow Overview
The general workflow involves stimulating lymphoid cells to produce cGAMP, carefully separating the cells from the supernatant, extracting the metabolites from each fraction, and quantifying cGAMP using a sensitive analytical method.
Figure 3. General experimental workflow for measuring cGAMP dynamics.
Protocol 1: Sample Preparation from Human Lymphoid Cell Culture
This protocol describes the critical steps for preparing intracellular and extracellular fractions from suspension lymphoid cells (e.g., THP-1 monocytes, Jurkat T-cells, or primary PBMCs).
Materials:
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Human lymphoid cell line or isolated PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
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Stimulant: Herring Testes DNA (HT-DNA) or other dsDNA
-
Transfection reagent (e.g., Lipofectamine)
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Phosphate-Buffered Saline (PBS), ice-cold
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Metabolite Extraction Buffer: 80% Methanol / 20% Water, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a multi-well plate. Allow cells to acclimate.
-
Stimulation: Transfect cells with dsDNA according to the manufacturer's protocol to induce cGAS activation and cGAMP synthesis. Include an unstimulated control.
-
Time-Course Harvest: At each desired time point (e.g., 0, 4, 8, 24 hours), harvest the cells.
-
Fraction Separation:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (this is the extracellular fraction ) and transfer it to a new tube. Store on ice.
-
-
Cell Pellet Wash:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS to remove residual extracellular medium.
-
Centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Intracellular Metabolite Extraction:
-
Add 200 µL of pre-chilled (-80°C) 80% methanol to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the soluble metabolites (this is the intracellular fraction ).
-
-
Sample Storage: Store both intracellular and extracellular fractions at -80°C until analysis.
Protocol 2: Quantification of cGAMP via Competitive ELISA
Commercial ELISA kits provide a sensitive and high-throughput method for cGAMP quantification.[8] This protocol is based on the principles of these kits.
Materials:
-
DetectX® 2',3'-cGAMP Immunoassay Kit or similar
-
Metabolite extracts (from Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Wash Buffer, standards, antibody, conjugate) as described in the kit manual.
-
Standard Curve: Prepare a serial dilution of the provided 2',3'-cGAMP standard to generate a standard curve (e.g., from 20 pmol/mL down to 0.082 pmol/mL).[8]
-
Sample Preparation: Thaw samples on ice. Samples may need to be diluted in Assay Buffer to fall within the linear range of the standard curve.
-
Assay Plate Loading:
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Pipette 50 µL of standards and diluted samples into the appropriate wells of the antibody-coated plate.
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Add 25 µL of the 2',3'-cGAMP-peroxidase conjugate to each well.
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Add 25 µL of the rabbit polyclonal antibody to 2',3'-cGAMP to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 2 hours at room temperature on a plate shaker.
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Washing: Wash the plate 4 times with 1X Wash Buffer to remove unbound reagents.
-
Substrate Reaction: Add 100 µL of the TMB substrate to each well and incubate for 30 minutes at room temperature. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Calculation: Calculate the concentration of cGAMP in the samples by interpolating their absorbance values from the standard curve (typically using a 4-parameter logistic curve fit).
Protocol 3: Quantification of cGAMP via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for absolute quantification due to its high specificity and sensitivity.[11][12]
Materials:
-
HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Anion exchange or reversed-phase chromatography column.
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Metabolite extracts (from Protocol 1).
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2',3'-cGAMP analytical standard.
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Isotopically labeled cGAMP internal standard (e.g., ¹³C₁₀,¹⁵N₅-cGAMP) for highest accuracy.
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Mobile phase solvents (e.g., Ammonium Acetate, Acetonitrile).[13]
Procedure:
-
Sample Preparation:
-
Thaw metabolite extracts on ice.
-
Spike a known concentration of the isotopically labeled internal standard into each sample.
-
Evaporate the samples to dryness using a vacuum centrifuge.
-
Resuspend the dried extract in a small, precise volume of the initial mobile phase.
-
-
LC Separation:
-
Inject the sample onto the chromatography column.
-
Separate cGAMP from other metabolites using a gradient of mobile phase solvents. A typical method might involve a gradient from high aqueous to high organic content.[13]
-
-
MS/MS Detection:
-
Analyze the column eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both unlabeled (from the sample) and labeled (internal standard) cGAMP. For cGAMP (MW 674.4), a common transition is m/z 675 -> 136.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the cGAMP analytical standard.
-
Integrate the peak areas for the specific MRM transitions for both the endogenous cGAMP and the internal standard in each sample.
-
Calculate the concentration of cGAMP in the original sample by comparing the ratio of the endogenous analyte peak area to the internal standard peak area against the standard curve. This ratiometric approach corrects for variations in sample extraction and instrument response.
-
Part 4: Summary of Quantitative Data
While a precise intracellular half-life for 2',3'-cGAMP in human lymphoid cells has not been definitively reported, data from various cell lines provide critical insights into its concentration and export dynamics. The functional persistence of intracellular cGAMP is a direct consequence of these parameters.
| Parameter | Cell Type | Value / Observation | Significance | Reference |
| Intracellular Conc. | 4T1-Luc (mouse breast cancer) | ~400 nM | Demonstrates baseline cGAMP levels in cancer cells. | [11] |
| Extracellular Conc. | MC38 (mouse colon cancer) | Reaches ~10 nM after 48h (in media) | Shows significant accumulation of exported cGAMP. | [11] |
| Export Rate | 293T cGAS ENPP1⁻/⁻ (human) | ~220 molecules cell⁻¹ s⁻¹ | Quantifies the rapid export that governs intracellular levels. | [2][11] |
| Intracellular vs. Extracellular Ratio | Mouse Bone Marrow Macrophages | After 8h, extracellular cGAMP levels can significantly exceed intracellular levels. | Highlights the efficiency of the export process. | [14] |
| Effect of ENPP1 | ENPP1⁻/⁻ mouse cells | cGAMP is more active, suggesting a prolonged effective half-life in the absence of the extracellular hydrolase. | Confirms ENPP1's role in terminating the paracrine cGAMP signal. | [6] |
Part 5: Conclusion and Future Directions
The regulation of intracellular 2',3'-cGAMP in human lymphoid cells represents a paradigm shift from classical enzymatic degradation to a model dominated by active molecular export. The effective half-life of this critical second messenger is therefore not a measure of its chemical stability within the cytosol, but rather a function of the rate at which it is transported into the extracellular space. There, its fate is controlled by the ectoenzyme ENPP1, which acts as a crucial checkpoint for paracrine immune signaling.
This understanding has profound implications for immunology and drug development. Modulating the export rate of cGAMP or inhibiting its extracellular degradation by ENPP1 are both viable strategies to potentiate STING-mediated immune responses for cancer immunotherapy.
Future research in this field should focus on:
-
Identification of the cGAMP Exporter(s): The molecular identity of the protein(s) responsible for transporting cGAMP out of the cell remains a critical unanswered question.
-
Direct Measurement of Export Rates in Lymphoid Cells: Precisely quantifying the rate of cGAMP export in primary human T cells, B cells, and macrophages will be essential for understanding immune regulation.
-
Regulation of the Export Machinery: Investigating how the cGAMP exporter is regulated during an immune response could uncover new therapeutic targets.
By focusing on the dynamics of cGAMP transport, the scientific community can further unravel the complexities of the STING pathway and develop more effective immunomodulatory therapies.
References
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- Wehbe, M., Wang, L., Becker, K. W., & Wilson, J. T. (2020). STING-NPs improve cGAMP pharmacokinetics and alter thebiodistribution... ResearchGate.
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- BellBrook Labs. (2025). How to Measure cGAMP Accurately with Biochemical Assays. BellBrook Labs.
- Gentili, M., & Manel, N. (2020). Purification of Cyclic GMP AMP from Viruses and Measurement of Its Activity in Cell Culture. Protocols.io.
- Unknown Author. (2025). Regulation and function of the cGAS-STING pathway: Mechanisms, post-tr. Drug Discovery Today.
- Li, Y., Zhao, M., Guo, C., et al. (2021). The cGAS-STING Pathway: A Promising Immunotherapy Target. Frontiers in Immunology.
- Motwani, M., & Fitzgerald, K. A. (2020). Control of innate immunity by the cGAS-STING pathway. Immunology & Cell Biology.
- He, L., & Li, J. (2022). Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Application. Journal of Immunology Research.
- Carozza, J. A., Brown, J. A., Böhnert, V., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. Proceedings of the National Academy of Sciences.
- Zillinger, T., & Coch, C. (2017). cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry. Springer Nature Experiments.
- Carozza, J. A., Böhnert, V., Brown, J. A., et al. (2022). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences.
- Wang, C., Zhang, Y., Wang, L., et al. (2024). MOL efficiently delivers cGAMP in vitro and in vivo. ResearchGate.
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- Carozza, J. A., Böhnert, V., Brown, J. A., et al. (2022). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. PMC.
- Karanam, B., & Wang, G. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules.
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- Ritchie, C., Cordova, A. F., Hess, G. T., et al. (2019). 2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1. Nature.
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An In-Depth Technical Guide to the Roles of ddGTP and ddGMP in Sanger Sequencing Chemistry
Abstract
The chain-termination method developed by Frederick Sanger remains a cornerstone of molecular biology, valued for its high accuracy in DNA sequencing.[1][2][3] Central to this technique is the controlled incorporation of 2',3'-dideoxynucleoside triphosphates (ddNTPs), which halt DNA synthesis.[4][5][6] A frequent point of confusion for researchers, however, is the distinction and relationship between dideoxyguanosine triphosphate (ddGTP) and dideoxyguanosine monophosphate (ddGMP). This guide elucidates their distinct yet interconnected roles. We will explore the fundamental chemistry, demonstrating that ddGTP is the active substrate for the DNA polymerase, while ddGMP represents its incorporated, chain-terminating form within the nascent DNA strand. Furthermore, this paper delves into the critical influence of DNA polymerase selection on substrate utilization, specifically addressing the inherent bias of wild-type Taq polymerase for ddGTP and the biochemical engineering solutions that have led to the uniform sequencing data required for modern genomics.
The Principle of Sanger Sequencing: Controlled Chain Termination
The Sanger sequencing method, first developed in 1977, is an enzymatic process that generates a nested set of DNA fragments.[1][2][7] Each fragment terminates at a specific nucleotide base. The foundation of this method is the strategic use of 2',3'-dideoxynucleoside triphosphates (ddNTPs). These molecules are structural analogs of the natural deoxynucleoside triphosphates (dNTPs) but crucially lack the 3'-hydroxyl (-OH) group on the deoxyribose sugar.[5][8]
During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of an incoming dNTP and the 3'-OH group of the last nucleotide in the growing chain. When the polymerase incorporates a ddNTP instead of a dNTP, this chain elongation is irrevocably halted because the absence of the 3'-OH group prevents the addition of the next nucleotide.[4][6][9] In modern automated sequencing, each of the four ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) is labeled with a distinct fluorescent dye, allowing for the identification of the terminal base of each fragment via capillary electrophoresis.[2][10]
A Tale of Two Forms: ddGTP as Substrate, ddGMP as Incorporated Terminator
The core of the "ddGMP vs. ddGTP" topic is not a comparison of two competing reagents, but an understanding of a chemical transformation. The distinction lies in the number of phosphate groups attached to the dideoxyguanosine nucleoside, which defines their role in the sequencing reaction.
The Substrate: 2',3'-Dideoxyguanosine 5'-Triphosphate (ddGTP)
For a DNA polymerase to incorporate a nucleotide into a growing DNA strand, the nucleotide must be in its triphosphate form. The energy required to form the phosphodiester bond is derived from the cleavage of the high-energy bond between the alpha (α) and beta (β) phosphates, releasing a pyrophosphate (PPi) molecule.[11] Therefore, ddGTP is the actual substrate that the DNA polymerase recognizes and incorporates when it encounters a cytosine (C) on the template strand.[4][8] It is the molecule present in the sequencing reaction mix, alongside the four standard dNTPs.
The Incorporated Moiety: 2',3'-Dideoxyguanosine 5'-Monophosphate (ddGMP)
Once the DNA polymerase catalyzes the reaction, the β and γ phosphates of ddGTP are cleaved off as pyrophosphate. The remaining molecule, now covalently linked to the DNA chain via a phosphodiester bond at its 5' position, is ddGMP .[12] This incorporated ddGMP moiety is the actual chain terminator, as its 3' end lacks the hydroxyl group necessary for further extension. When we analyze the final sequencing fragments, the terminal base is, chemically speaking, a dideoxyguanosine monophosphate.
The following diagram illustrates this fundamental transformation, which is central to the Sanger sequencing mechanism.
Caption: The transformation of ddGTP to incorporated ddGMP.
The Polymerase Problem: Kinetic Bias and Engineered Solutions
The efficiency and accuracy of Sanger sequencing are highly dependent on the properties of the DNA polymerase used.[13] An ideal enzyme would incorporate both dNTPs and ddNTPs with minimal bias, leading to uniform signal strength for all terminated fragments. However, commonly used thermostable polymerases, particularly wild-type Taq DNA polymerase, exhibit significant incorporation bias.
The ddGTP Incorporation Bias of Taq Polymerase
Kinetic studies have revealed that wild-type Taq DNA polymerase incorporates ddGTP at a much faster rate—sometimes up to 10 times faster—than the other three ddNTPs.[14][15] This preferential incorporation leads to a stronger representation of G-terminated fragments, resulting in uneven peak heights in the resulting electropherogram. This variability can complicate base-calling algorithms and reduce the overall quality and accuracy of the sequence data.
Structural analyses of the Taq polymerase active site have pinpointed the source of this bias. A specific amino acid, Arginine 660 (R660), forms a selective hydrogen bond interaction with the O6 and N7 atoms of the guanine base of an incoming ddGTP.[13][14][16] This interaction stabilizes the ddGTP in the active site, facilitating its more rapid incorporation compared to ddATP, ddTTP, or ddCTP, which do not form this specific bond.
Caption: The automated Sanger sequencing experimental workflow.
Conclusion
The terms ddGMP and ddGTP describe two essential states of the same molecule in the elegant process of Sanger sequencing. ddGTP is the high-energy substrate that enters the active site of the DNA polymerase. Following enzymatic action, the incorporated ddGMP moiety acts as the irrevocable terminator of chain synthesis. A thorough understanding of this substrate-to-product relationship, coupled with an appreciation for the kinetic properties of the polymerase enzyme, is fundamental for any researcher performing or troubleshooting DNA sequencing experiments. The evolution from wild-type polymerases with inherent ddGTP bias to finely-tuned engineered enzymes highlights a critical principle in molecular biology: achieving the highest data quality often requires optimizing not just the protocol, but the very molecular machines that drive the reaction.
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- PubMed Central (PMC). (n.d.). Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation. PMC.
- Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463-5467.
- PubMed Central (PMC). (2021, January 21). Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. PMC.
- PubChem. (n.d.). dGTP | C10H16N5O13P3 | CID 135398599. PubChem.
- The Science Snail. (2015, February 20). Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing. The Science Snail.
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- 9. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
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Methodological & Application
Application Note: Chemo-Enzymatic Synthesis of ddGTP via Guanylate Kinase-Mediated Phosphorylation of ddGMP
An Application Guide for Drug Development Professionals and Researchers
Abstract & Significance
2',3'-dideoxyguanosine-5'-triphosphate (ddGTP) is a potent chain-terminating nucleotide analog critical in antiviral research and therapeutic development. Its mechanism of action relies on its incorporation into a growing viral DNA or RNA strand by a viral polymerase, followed by the immediate cessation of chain elongation due to the absence of a 3'-hydroxyl group.[1][2] This principle, famously leveraged in Sanger DNA sequencing, makes ddGTP an invaluable tool for targeting viral replication.[3][4] However, the chemical synthesis of such nucleotide analogs can be complex and environmentally taxing.
This application note provides a comprehensive guide to a highly efficient and specific enzymatic pathway for producing ddGTP. The core of this process is the phosphorylation of 2',3'-dideoxyguanosine-5'-monophosphate (ddGMP) catalyzed by Guanylate Kinase (GK). We will explore the biochemical principles underpinning this reaction, provide a detailed, step-by-step protocol for synthesis and monitoring, and discuss optimization strategies for maximizing yield and purity. This chemo-enzymatic approach offers a green and highly selective alternative to traditional chemical methods.[5][6]
Scientific & Theoretical Background
The Central Role of Guanylate Kinase (GK)
Guanylate Kinase (EC 2.7.4.8) is a ubiquitous phosphotransferase essential for the purine salvage pathway.[7][8] Its primary physiological role is to catalyze the reversible, ATP-dependent phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP).[9][10][11]
Reaction: ATP + GMP ⇌ ADP + GDP[9]
GK is a highly conserved, monomeric protein comprised of three key domains: a CORE domain, a GMP-binding domain (GMP-BD), and an ATP-binding LID domain.[8][12] The binding of substrates induces significant conformational changes, bringing the reactive groups into proximity for phosphoryl transfer.[12][13] While highly specific for GMP, studies have shown that human and viral guanylate kinases can recognize and phosphorylate various dGMP analogs, making it a suitable catalyst for our target reaction with ddGMP.[14]
The Complete Phosphorylation Cascade: From ddGMP to ddGTP
The synthesis of ddGTP is a multi-step enzymatic process. Guanylate Kinase only performs the first phosphorylation. Subsequent phosphorylation from the diphosphate (ddGDP) to the triphosphate (ddGTP) is accomplished by endogenous Nucleoside Diphosphate Kinases (NDPKs) present in common expression systems like E. coli lysates.[15][16]
This cascade can be efficiently driven by including an ATP regeneration system, which continuously replenishes the primary phosphate donor (ATP) as it is converted to ADP. A common and effective system involves Pyruvate Kinase (PK) and its substrate, phosphoenolpyruvate (PEP).[15][16]
dot
Caption: Enzymatic cascade for ddGTP synthesis.
Experimental Protocols
This section provides a robust, self-validating protocol for the enzymatic synthesis of ddGTP. The success of the synthesis is monitored at each stage, ensuring a reliable outcome.
Reagent Preparation & Storage
Proper preparation of reagents is critical for enzymatic activity and reaction efficiency.
-
10X Reaction Buffer:
-
500 mM Tris-HCl, pH 7.5 (at 37°C)
-
100 mM MgCl₂
-
200 mM KCl
-
Scientist's Note: Magnesium is a crucial cofactor for most kinases, including GK and PK. Potassium ions have also been shown to play a role in substrate recognition and catalysis by human GK.[13] Store at 4°C.
-
-
Substrate Stock Solutions:
-
ddGMP: 100 mM in nuclease-free water.
-
ATP: 100 mM in nuclease-free water, pH adjusted to ~7.0 with NaOH.
-
Phosphoenolpyruvate (PEP): 500 mM in nuclease-free water.
-
Scientist's Note: Store all nucleotide and PEP stocks in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Enzyme Preparations:
-
Guanylate Kinase (recombinant): Obtain commercially or express and purify. Resuspend to a stock concentration of 1-5 mg/mL in a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 50% glycerol). Store at -20°C or -80°C.
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mix: Often supplied as a suspension in ammonium sulfate. Use as directed by the manufacturer.
-
Nucleoside Diphosphate Kinase (NDPK): If not relying on endogenous lysate activity, use a purified recombinant NDPK. Store similarly to GK.
-
Alternative: Use an E. coli lysate from a strain overexpressing Guanylate Kinase. The lysate will contain sufficient endogenous PK and NDPK activity.[15][16]
-
Synthesis Reaction Setup
The following table outlines the components for a typical 1 mL synthesis reaction. The reaction can be scaled as needed.
| Component | Stock Conc. | Volume (µL) | Final Conc. | Rationale |
| Nuclease-Free Water | - | to 1000 | - | Reaction vehicle. |
| 10X Reaction Buffer | 10X | 100 | 1X | Provides optimal pH and necessary cofactors (Mg²⁺, K⁺). |
| ddGMP | 100 mM | 100 | 10 mM | The starting substrate for the phosphorylation cascade. |
| ATP | 100 mM | 150 | 15 mM | The primary phosphate donor. A slight molar excess ensures the reaction is not limited. |
| PEP | 500 mM | 60 | 30 mM | Substrate for the ATP regeneration system, driving the reaction forward. |
| Pyruvate Kinase | Varies | 5-10 | ~20 units/mL | Key enzyme for ATP regeneration. |
| Guanylate Kinase | 1 mg/mL | 10-20 | 10-20 µg/mL | The primary catalyst for the ddGMP to ddGDP conversion. |
| NDPK (optional) | 1 mg/mL | 5-10 | 5-10 µg/mL | Catalyzes the final ddGDP to ddGTP step if purified enzymes are used. |
Step-by-Step Protocol:
-
Thaw all frozen reagents on ice.
-
In a sterile microcentrifuge tube, combine water, 10X Reaction Buffer, ddGMP, ATP, and PEP in the order listed. Mix gently by pipetting.
-
Add the enzymes (PK, GK, and optional NDPK) to the master mix.
-
Incubate the reaction at 37°C for 2-4 hours . Monitor progress periodically using HPLC.
Reaction Monitoring and Analysis by HPLC
Regularly monitoring the reaction is key to determining the optimal endpoint and maximizing yield. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[17][18]
| Parameter | Recommended Setting |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 100 mM potassium phosphate (KH₂PO₄), pH 6.5, with 5-10 mM tetrabutylammonium bromide (ion-pairing agent).[18] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 252 nm |
| Injection Volume | 10-20 µL |
| Sample Prep | Dilute a 5 µL aliquot of the reaction mix 1:100 in nuclease-free water. Centrifuge to pellet enzymes before injection. |
Expected Elution Order: ddGTP (most polar, earliest elution) -> ddGDP -> ddGMP (least polar, latest elution). The exact retention times should be determined using analytical standards. The reaction is considered complete when the ddGMP peak is minimal and the ddGTP peak area is maximized.
dot
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- 3. chianti.ucsd.edu [chianti.ucsd.edu]
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- 5. epublications.vu.lt [epublications.vu.lt]
- 6. An enzymatic alternative for the synthesis of nucleoside 5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Guanylate kinase - Proteopedia, life in 3D [proteopedia.org]
- 11. GMP kinase - Creative Enzymes [creative-enzymes.com]
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- 15. Enzymatic production of deoxyguanosine triphosphate from waste DNA by a recombinant guanylate kinase expressed in Escherichia coli BL21(DE3) | Sciety [sciety.org]
- 16. researchgate.net [researchgate.net]
- 17. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of 2',3'-cGAMP Stock Solutions for Enzymatic Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of 2',3'-Cyclic GMP-AMP (2',3'-cGAMP) stock solutions for use in enzymatic assays. We will delve into the critical physicochemical properties of 2',3'-cGAMP, present a detailed, step-by-step protocol for solubilization and quantification, and discuss essential quality control, storage, and handling procedures. The causality behind each step is explained to ensure scientific integrity and experimental reproducibility. This guide is designed to establish a self-validating system for producing high-quality 2',3'-cGAMP stocks, a crucial reagent for studying the cGAS-STING signaling pathway.
A Note on Nomenclature: The term "ddGMP" (dideoxyguanylate) is distinct from the subject of this guide. Based on the context of enzymatic assays related to innate immunity, this document focuses on 2',3'-cGAMP , the endogenous second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[1][2] 2',3'-cGAMP is sometimes referred to by its structural name, cyclic [G(2',5')pA(3',5')p].[1]
Introduction: The Critical Role of 2',3'-cGAMP in Innate Immunity
The discovery of the cGAS-STING pathway has revolutionized our understanding of innate immune surveillance.[3] Cytosolic DNA, a hallmark of viral infection or cellular damage, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding DNA, cGAS synthesizes the second messenger 2',3'-cGAMP from ATP and GTP.[4] This cyclic dinucleotide is the endogenous, high-affinity ligand for the endoplasmic reticulum-resident protein STING.[5] The binding of 2',3'-cGAMP to STING induces a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of Type I interferons and other inflammatory cytokines.[2][4]
Caption: The cGAS-STING signaling pathway.
Physicochemical Properties and Reagent Selection
Understanding the properties of 2',3'-cGAMP is essential for making informed decisions during stock preparation. Most commercially available 2',3'-cGAMP is supplied as a lyophilized sodium salt.
Table 1: Physicochemical Properties of 2',3'-cGAMP (Disodium Salt)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₃P₂ | [3][8] |
| Molecular Weight | ~718.4 g/mol | [8][9] |
| Appearance | White to off-white solid/powder | [10] |
| λmax | 260 nm | [10] |
| Molar Extinction Coeff. (ε) | 25,000 L·mol⁻¹·cm⁻¹ (in Tris-HCl, pH 7.5) | [10][11] |
| Solubility (Water) | ≥ 7.56 mg/mL; typically soluble up to 50 mM | [3][9] |
| Solubility (DMSO) | Soluble up to 50 mg/mL |[8] |
Causality Behind Reagent Choices:
-
Solvent Selection: While soluble in both sterile, nuclease-free water and DMSO, water is the preferred solvent for most enzymatic assays .[3][12] DMSO can inhibit certain enzymatic reactions and may introduce artifacts.[13] Using a buffered aqueous solution, such as HEPES, is highly recommended to maintain a stable pH.
-
Buffer Selection (HEPES): A buffer is critical to prevent pH fluctuations that can affect nucleotide stability and enzyme activity. HEPES is an ideal choice due to its pKa of ~7.5, which provides strong buffering capacity in the physiological pH range of 6.8-8.2.[14][15] Unlike bicarbonate buffers, it is not dependent on CO₂ concentration.[] For enzymatic reactions, a working buffer pH of 7.2-7.5 is common.[12][17]
-
Purity: Always use high-purity (≥98% by HPLC) 2',3'-cGAMP.[10][18] Impurities can interfere with assays. For cell-based assays, ensure the preparation is low in endotoxin.[10][12]
Protocol: Preparation of a 10 mM 2',3'-cGAMP Stock Solution
This protocol describes the preparation of a highly concentrated, validated primary stock solution that can be diluted for working solutions.
Materials
-
Lyophilized 2',3'-cGAMP (sodium salt, MW ~718.4 g/mol )
-
Sterile, nuclease-free water (cell culture grade)
-
1 M HEPES buffer solution, pH 7.4, sterile-filtered[14]
-
Sterile, low-retention microcentrifuge tubes (1.5 mL)
-
Calibrated P20, P200, and P1000 micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Benchtop microcentrifuge
-
UV-Vis Spectrophotometer and UV-transparent cuvettes (or Nanodrop)
Step-by-Step Methodology
-
Pre-equilibration: Allow the vial of lyophilized 2',3'-cGAMP to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which can affect weighing accuracy and stability.
-
Reconstitution Buffer Preparation: Prepare 1 mL of a 20 mM HEPES, pH 7.4 buffer by diluting your 1 M HEPES stock in sterile, nuclease-free water.
-
Calculation: (1 M) * V₁ = (20 mM) * (1 mL) => V₁ = 20 µL of 1 M HEPES. Add 20 µL of 1 M HEPES to 980 µL of sterile water.
-
-
Initial Solubilization: Briefly centrifuge the vial of lyophilized 2',3'-cGAMP to ensure all powder is at the bottom. To prepare a 10 mM stock from a 1 mg aliquot, perform the following calculation:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (L) = (0.001 g) / (718.4 g/mol * 0.010 mol/L) = 0.000139 L
-
Volume = 139 µL
-
Carefully add 139 µL of the 20 mM HEPES buffer to the vial.
-
-
Dissolution: Cap the vial tightly and vortex gently for 30-60 seconds until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain. If needed, pulse-spin the vial to collect the entire solution at the bottom.
-
pH Verification (Optional but Recommended): If preparing a large volume, you can spot a very small amount (~1 µL) onto a pH strip to confirm the pH is within the desired range (7.2-7.5). The buffer should ensure this, but verification adds a layer of quality control.
Quality Control: The Self-Validating System
A protocol's trustworthiness comes from its validation steps. The concentration of the prepared stock solution must be confirmed experimentally.
Concentration Verification by UV-Vis Spectrophotometry
The concentration of nucleotides can be accurately determined using the Beer-Lambert law (A = εcl).
-
Prepare a Dilution: Make a 1:100 dilution of your 10 mM stock solution for measurement.
-
Add 5 µL of the 10 mM 2',3'-cGAMP stock to 495 µL of 20 mM HEPES, pH 7.4 buffer. This results in a theoretical concentration of 100 µM.
-
-
Spectrophotometer Measurement:
-
Use the 20 mM HEPES buffer as a blank to zero the instrument.
-
Measure the absorbance of the diluted 2',3'-cGAMP solution at 260 nm (A₂₆₀).
-
Also measure the absorbance at 320 nm (A₃₂₀) to check for light scattering from particulates. A clean solution should have a negligible A₃₂₀ reading.
-
-
Concentration Calculation:
-
Concentration (mol/L) = Absorbance (A₂₆₀) / (Molar Extinction Coefficient (ε) * Path Length (l))
-
Using ε = 25,000 L·mol⁻¹·cm⁻¹ and a standard 1 cm path length cuvette:
-
Concentration (M) = A₂₆₀ / 25,000
-
The calculated concentration of your diluted sample should be close to 100 µM (0.0001 M). Multiply by the dilution factor (100) to confirm the stock concentration is ~10 mM.
-
Caption: Workflow for stock preparation and QC.
Storage and Handling
Proper storage is crucial to maintain the biological activity of 2',3'-cGAMP.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Rationale & Best Practices | Source(s) |
|---|---|---|---|---|
| Lyophilized Powder | -20°C, Desiccated | Up to 24 months | Protects from degradation by hydrolysis and oxidation. | [8] |
| Aqueous Stock Solution | -20°C | 1-3 months | Prevents degradation. Aliquoting is mandatory to avoid repeated freeze-thaw cycles, which can shear the molecule and compromise its integrity. | [8][18][19] |
| Aqueous Stock Solution | -80°C | Up to 6-12 months | Provides superior long-term stability. This is the recommended condition for archival stocks. |[2][19] |
Best Practices:
-
Aliquot: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-retention tubes.
-
Label Clearly: Each aliquot should be labeled with the compound name, concentration, date of preparation, and solvent.
-
Avoid Freeze-Thaw Cycles: Repeated temperature cycling is a primary cause of nucleotide degradation.[1][8] Use a fresh aliquot for each experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Powder does not dissolve | Insufficient mixing or incorrect solvent. | Continue gentle vortexing. Ensure you are using an aqueous buffer as specified. While unlikely for the sodium salt, very gentle warming (to 30°C) can be attempted. |
| Measured concentration is >15% different from theoretical | Weighing error; inaccurate pipetting; incorrect extinction coefficient used. | Double-check all calculations. Ensure pipettes are calibrated. Confirm the molar extinction coefficient from the supplier's datasheet. Prepare a new stock if the deviation is significant. |
| High A₃₂₀ reading | Particulate matter in the solution; contamination. | Centrifuge the solution at high speed (~14,000 x g) for 5 minutes and use the supernatant. If the problem persists, filter the solution through a 0.22 µm filter or prepare a new stock.[19] |
| Poor results in enzymatic assay | Degraded cGAMP due to improper storage (e.g., multiple freeze-thaws); incorrect buffer pH or composition for the specific enzyme. | Always use a fresh, single-use aliquot. Verify that the stock solution buffer is compatible with the final assay buffer conditions. Run a positive control to validate assay components.[6] |
References
-
Creative Diagnostics. (n.d.). 2'3'-cGAMP Adjuvants. Retrieved February 23, 2026, from [Link]
-
Online Inhibitor. (2026, January 26). 2'3'-cGAMP (Sodium Salt): Precision Tool for Deciphering cGAS-STING and Immune Evasion in Cancer. Retrieved February 23, 2026, from [Link]
-
Jena Bioscience. (2025, November 3). 2',3'-cGAMP. Retrieved February 23, 2026, from [Link]
-
Wang, Y., et al. (2022). Protocol for identification and validation of 2′3′-cGAMP-binding proteins by photoaffinity probes. STAR Protocols. Retrieved February 23, 2026, from [Link]
-
Loke, M. S., et al. (2024). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved February 23, 2026, from [Link]
-
BIOLOG Life Science Institute. (n.d.). c[G(2',5')pA(3',5')p] / 2'3'-cGAMP. Retrieved February 23, 2026, from [Link]
-
Hampton Research. (n.d.). StockOptions Hepes Buffer Kit. Retrieved February 23, 2026, from [Link]
-
BellBrook Labs. (2025, October 31). How to Measure cGAMP Accurately with Biochemical Assays. Retrieved February 23, 2026, from [Link]
-
Biocompare. (n.d.). HEPES Buffers. Retrieved February 23, 2026, from [Link]
-
Cell and Gene. (n.d.). Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends. Retrieved February 23, 2026, from [Link]
-
Jena Bioscience. (n.d.). 2',3'-cGAMP, Bacterial Second Messenger. Retrieved February 23, 2026, from [Link]
-
Frontiers. (2024, March 7). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Retrieved February 23, 2026, from [Link]
-
BellBrook Labs. (n.d.). Transcreener® cGAMP cGAS Assay Kits. Retrieved February 23, 2026, from [Link]
-
TetraScience. (n.d.). Challenges in quality control for CGT. Retrieved February 23, 2026, from [Link]
Sources
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- 2. 2',3'-cGAMP | STING agonist | Endogenous Metabolite | IFN | TargetMol [targetmol.com]
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- 4. 2',3'-cGAMP | AAT Bioquest [aatbio.com]
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- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 9. 2',3'-cGAMP sodium salt | : Tocris Bioscience [rndsystems.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. c[G(2',5')pA(3',5')p] / 2'3'-cGAMP BIOLOG Life Science Institute [biolog.de]
- 12. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2',3'-cGAMP sodium | STING | CAS N/A | Buy 2',3'-cGAMP sodium from Supplier InvivoChem [invivochem.com]
- 14. tribioscience.com [tribioscience.com]
- 15. biocompare.com [biocompare.com]
- 17. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]
- 18. ≥98% (HPLC), STimulator of INterferon Genes (STING) pathway agonist , powder | Sigma-Aldrich [sigmaaldrich.com]
- 19. medchemexpress.com [medchemexpress.com]
synthesis of prodrugs based on 2',3'-dideoxyguanosine-5'-monophosphate
Executive Summary & Strategic Rationale
The Challenge: The "Kinase Bottleneck" and Acid Instability
2',3'-Dideoxyguanosine (ddG) is a potent nucleoside reverse transcriptase inhibitor (NRTI). However, its clinical utility is historically limited by two primary failure modes:
-
The First-Phosphorylation Step: ddG is a pro-drug that must be triphosphorylated intracellularly to inhibit viral DNA polymerase. The conversion of ddG to ddGMP (monophosphate) by cellular kinases is often slow and rate-limiting.
-
Acid Lability: The glycosidic bond in ddG is highly susceptible to solvolysis in the acidic environment of the stomach (pH < 2), leading to depurination and loss of activity before absorption.
The Solution: Phosphoramidate "ProTide" Technology
This guide details the synthesis of Aryloxy Phosphoramidate ProTides of ddGMP. By masking the phosphate group with a lipophilic aryl group and an amino acid ester, we achieve:
-
Kinase Bypass: The molecule enters the cell carrying the pre-formed phosphorus-carbon framework, skipping the rate-limiting first phosphorylation.[1]
-
Passive Diffusion: The masking groups neutralize the negative charge of the phosphate, dramatically increasing lipophilicity (logP) and cellular uptake.
-
Stability: The phosphoramidate moiety stabilizes the glycosidic bond against acid hydrolysis compared to the parent nucleoside.
Metabolic Activation Pathway
Understanding the biological fate of the molecule is a prerequisite for synthetic design.
The ProTide is designed to be stable in plasma but rapidly metabolized intracellularly.
Figure 1: Intracellular bioactivation pathway of ddGMP ProTides. The design relies on specific enzymatic cleavage by CES1 and HINT1.
Synthetic Protocol: The tert-Butylmagnesium Chloride Method
Method Selection
For guanosine analogs, the Uchiyama/McGuigan t-BuMgCl method is superior to the N-methylimidazole (NMI) approach.
-
Why? Guanosine has low solubility in standard organic solvents and a reactive exocyclic amine at the 2-position. The NMI method often requires protecting the guanine base (e.g., with a methoxytrityl group). The t-BuMgCl method deprotonates the 5'-OH and the base, allowing direct coupling without N-protection, significantly improving yield and reducing steps.
Reagents & Materials
| Component | Specification | Role |
| Nucleoside | 2',3'-Dideoxyguanosine (ddG) | Starting Material (dried over P₂O₅) |
| Reagent A | Phenyl dichlorophosphate | Phosphorylating agent |
| Reagent B | L-Alanine isopropyl ester HCl | Chiral spacer |
| Base | tert-Butylmagnesium chloride (1.0 M in THF) | Deprotonation/Catalysis |
| Solvent | Anhydrous THF (or THF/Pyridine 9:1) | Medium (Must be <50 ppm H₂O) |
| Stationary Phase | Silica Gel 60 (Neutralized) | Purification |
Step-by-Step Workflow
Phase 1: Preparation of the Phosphorochloridate Reagent
Note: This reagent is moisture-sensitive. Prepare immediately before use or store at -20°C under Argon.
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Phosphorylation: Cool to -78°C. Add Phenyl dichlorophosphate (1.0 eq).
-
Base Addition: Dropwise, add dry Triethylamine (2.0 eq) over 20 minutes. The solution will turn cloudy (amine salt precipitation).
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Filtration: Filter quickly under Argon to remove triethylamine hydrochloride salts.
-
Concentration: Evaporate solvent under reduced pressure to yield the Phenyl-(isopropoxy-L-alaninyl)-phosphorochloridate as a viscous oil. Use immediately.
Phase 2: Coupling to ddG (The t-BuMgCl Protocol)
-
Nucleoside Prep: Suspend ddG (1.0 eq, e.g., 1 mmol) in anhydrous THF (10 mL).
-
Critical Insight: If ddG does not dissolve, add dry Pyridine (1-2 mL) as a co-solvent.
-
-
Deprotonation: Cool the suspension to 0°C. Add t-BuMgCl (1.0 M in THF, 2.2 eq) dropwise.
-
Observation: The suspension should clear as the magnesium alkoxide forms. Stir for 30 mins at 0°C.
-
-
Coupling: Dissolve the Phosphorochloridate reagent (prepared in Phase 1, 2.0 eq) in THF (2 mL) and add it dropwise to the reaction mixture.
-
Incubation: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Quenching: Quench with saturated NH₄Cl solution (5 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Phase 3: Purification & Diastereomer Separation
The product will exist as a mixture of two diastereomers (
-
Column Chromatography: Use a gradient of MeOH (0% to 5%) in DCM.
-
Precaution: Silica gel is slightly acidic and can degrade ddG derivatives. Pre-wash the silica column with 1% Triethylamine in DCM to neutralize it.
-
-
HPLC Separation (Optional but Recommended):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).
-
Mobile Phase: Water/Acetonitrile gradient (0% to 100% ACN over 30 mins).
-
Result: The two diastereomers usually elute with a
of 1–2 minutes. The isomer is often the more biologically active form for ProTides, though this must be empirically determined.
-
Quality Control & Validation Data
Expected Analytical Profile
| Technique | Parameter | Expected Observation |
| Chemical Shift | Two distinct singlets around δ 3.5 – 4.5 ppm (corresponding to | |
| H-1' (Anomeric) | Doublet or pseudo-triplet at δ 6.0 – 6.3 ppm . | |
| Alanine CH₃ | Doublet at δ 1.3 ppm (coupling with CH). | |
| Mass Spec | ESI-MS (Positive) | [M+H]⁺ and [M+Na]⁺ peaks clearly visible. |
| HPLC | Purity | >95% (Sum of isomers). |
Troubleshooting Guide
-
Low Yield? Moisture is the enemy. The phosphorochloridate hydrolyzes rapidly. Ensure all glassware is flame-dried and THF is distilled or from a fresh solvent system.
-
Unreacted ddG? Increase t-BuMgCl to 2.5 eq. The guanine base may be sequestering the base.
-
Decomposition on Column? If the product turns brown or streaks on TLC after column, the silica was too acidic. Use 1% Et₃N in the eluent.
References
-
McGuigan, C., et al. (1993). "Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry. Link
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link
-
Uchiyama, M., et al. (2006). "A Modified Procedure for the Synthesis of Nucleoside 5'-Phosphoramidates." Journal of Organic Chemistry. (Establishes the t-BuMgCl method). Link
-
Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 (Sofosbuvir precursor) and its triphosphate form." Journal of Biological Chemistry. (Details the HINT1 activation pathway). Link
-
Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus and Hepatitis B Virus Infections." Antiviral Research. Link
Sources
High-Resolution Analysis of ddGMP Incorporation by DNA Polymerase
Application Note & Detailed Protocol
Introduction & Biological Context
DNA Polymerase
When Pol
Critical Relevance
-
Mechanistic Fidelity: Understanding how Pol
discriminates between dGTP (native) and ddGTP (analog) defines its kinetic fidelity. -
Therapeutic Toxicity: Many antiviral and anticancer nucleoside analogs rely on this chain-termination mechanism. However, off-target incorporation by host Pol
can lead to mitochondrial toxicity or inhibition of necessary repair pathways.
Experimental Design Principles
To ensure scientific integrity and reproducibility, this assay system is designed around the Single-Nucleotide Gapped DNA Substrate , which mimics the physiological intermediate of BER.
The Substrate
Pol
-
Primer (20-mer): 5'-Fluorescein (FAM)-labeled.
-
Template (41-mer): Contains a specific Cytosine (C) at position 21.
-
Downstream Oligo (20-mer): 5'-phosphorylated to mimic the BER intermediate.
Detection Strategy
While radiolabeling (
Mechanism of Action (Visualization)
The following diagram illustrates the kinetic checkpoint where Pol
Figure 1: Kinetic pathway of ddGMP incorporation. The absence of a 3'-OH prevents extension, trapping the enzyme-product complex.
Protocol 1: Qualitative Chain Termination Assay
Objective: To visually confirm the specific incorporation of ddGMP and the cessation of synthesis compared to dGTP.
Materials
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM
, 1 M KCl, 10 mM DTT. -
Enzyme: Purified Human DNA Polymerase
(approx. 1 mg/mL). -
Nucleotides: 100
M dGTP (Control) and 100 M ddGTP (Test). -
Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.
Step-by-Step Methodology
-
Substrate Annealing:
-
Mix Primer, Template, and Downstream Oligo in a 1:1.2:1.2 molar ratio in annealing buffer (10 mM Tris, 50 mM NaCl).
-
Heat to 95°C for 5 min, then cool slowly to 25°C over 45 minutes to form the 1-nt gapped substrate .
-
-
Reaction Assembly (20
L final volume):-
Mix: 2
L 10X Buffer + 2 L Gapped DNA (200 nM final) + . -
Initiate: Add Pol
(10 nM final). Incubate 2 min at 37°C to allow binary complex formation. -
Start: Add 2
L of Nucleotide (dGTP or ddGTP).
-
-
Incubation:
-
Incubate at 37°C for 5 minutes .
-
-
Quenching:
-
Add 20
L Stop Solution immediately. Heat at 95°C for 3 minutes to denature the DNA.
-
-
Electrophoresis:
-
Load 5
L onto a 15% Denaturing Urea-PAGE gel. Run at 2000V until the dye front reaches the bottom.
-
-
Imaging:
-
Scan for FAM fluorescence.
-
Expected Result: The dGTP lane may show some "n+2" or blunt-end addition artifacts if left too long. The ddGTP lane must show a sharp, single band at the n+1 position with absolutely no higher molecular weight products.
-
Protocol 2: Steady-State Kinetics ( and )
Objective: To quantify the efficiency of ddGMP incorporation relative to the natural substrate.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining kinetic parameters of nucleotide incorporation.[5][6]
Detailed Methodology
1. Enzyme Titration (Pre-Experiment):
Before running kinetics, perform a time-course with fixed [ddGTP] (e.g., 100
2. Concentration Series:
Prepare 8 concentrations of ddGTP. Recommended range:
3. Reaction Execution:
-
Buffer: Standard Pol
reaction buffer (see Protocol 1). -
Enzyme: 5 nM Pol
(keep enzyme concentration low relative to DNA substrate (200 nM) to satisfy steady-state conditions). -
Time: 3 minutes (based on pre-experiment).
-
Stop: Quench exactly as in Protocol 1.
4. Data Processing:
-
Quantify band intensities (I) using ImageJ or proprietary scanner software.
-
Calculate Velocity (
) for each concentration:
5. Curve Fitting:
Plot
Data Presentation: Typical Values
| Parameter | dGTP (Natural) | ddGTP (Analog) | Interpretation |
| 0.5 - 2.0 | 10 - 50 | Pol | |
| 10 - 20 | 0.1 - 2.0 | Catalysis is significantly slower for the analog. | |
| Efficiency |
Note: Values are illustrative ranges based on literature (Beard & Wilson) and vary by buffer conditions (pH, salt).
Troubleshooting & Self-Validation
-
Issue: No product band.
-
Check: Did you add
? Pol is metal-dependent. -
Check: Is the gap structure correct? Pol
activity drops 100-fold on single-stranded DNA compared to gapped DNA.
-
-
Issue: "Smearing" or multiple bands in ddGTP lane.
-
Check: Your ddGTP stock may be contaminated with dGTP. Use HPLC-purified nucleotides.
-
Check: 3'-exonuclease contamination from impure Pol
prep (rare, but possible).
-
-
Issue: High Background.
-
Check: Ensure the gel plates are meticulously clean. Dust fluoresces under FAM excitation.
-
References
-
Beard, W. A., & Wilson, S. H. (2014). Structure and Mechanism of DNA Polymerase
. Chemical Reviews, 114(10), 5229–5243. -
Beard, W. A., & Wilson, S. H. (2006).
.[1][2][3][7][8][9][10] Biochemistry, 46(2), 461–471.[10] -
Caglayan, M., & Wilson, S. H. (2017). In vitro Assay to Measure DNA Polymerase
Nucleotide Insertion Coupled with the DNA Ligation Reaction. Methods in Molecular Biology. -
Copeland, W. C., et al. (2019). Dideoxynucleotides and their application in sequencing and mechanism studies. Taylor & Francis / Bio-Synthesis Knowledge Base.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. DNA Polymerase β Gap-Filling Translesion DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pre-Steady-State Kinetic Characterization of an Antibiotic-Resistant Mutation of Staphylococcus aureus DNA Polymerase PolC | bioRxiv [biorxiv.org]
- 7. Mechanism of nucleotide incorporation in DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Assay to Measure DNA Polymerase β Nucleotide Insertion Coupled with the DNA Ligation Reaction during Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of 5’,8-cyclo-2’deoxyadenosines by DNA repair polymerases via base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing ddGMP Stability in Cell Culture Media
Welcome to the technical support center for the use of 2'3'-dideoxyguanosine monophosphate (ddGMP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for ensuring the stability and efficacy of ddGMP in your cell culture experiments. As a potent activator of the STING (Stimulator of Interferon Genes) pathway, maintaining the integrity of ddGMP in your experimental setup is critical for obtaining reliable and reproducible results.
This document moves beyond a simple list of steps, delving into the causality behind experimental choices to empower you with a deeper understanding of the system you are working with.
Frequently Asked Questions (FAQs)
Q1: I'm seeing lower-than-expected STING activation in my cells. Could my ddGMP be degrading in the culture medium?
A1: Yes, this is a primary concern. The stability of ddGMP can be compromised by several factors in standard cell culture conditions. Degradation leads to a lower effective concentration of the active molecule, resulting in reduced STING pathway activation. The two main culprits for this degradation are enzymatic activity and chemical instability.
-
Enzymatic Degradation: Cells can secrete or display on their surface ectonucleotidases, such as ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which are known to hydrolyze cyclic dinucleotides.[1][2] Furthermore, if you are using a serum-supplemented medium, it's important to know that serum itself contains phosphodiesterases that can degrade ddGMP.
-
Chemical Instability: The phosphodiester bonds in ddGMP are susceptible to hydrolysis, a process that can be influenced by the pH and temperature of the culture medium.[3][4][5]
Q2: What is the optimal way to prepare and store a ddGMP stock solution?
A2: Proper preparation and storage are foundational to preserving the integrity of your ddGMP.
-
Reconstitution: Reconstitute lyophilized ddGMP in a sterile, nuclease-free buffer with a slightly alkaline pH (pH 7.5-8.2), such as Tris-HCl.[4] Avoid acidic conditions, as they can promote hydrolysis of the phosphodiester bonds.[3][6]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher). Storing nucleotides at low concentrations can lead to more significant hydrolysis over time.[4]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[7][8] Store these aliquots at -80°C for long-term stability. For short-term use, a stock solution can be stored at -20°C for up to a month.[7][8]
| Storage Condition | Recommended Duration | Rationale |
| Lyophilized Powder | Up to 24 months at -20°C, desiccated | Minimizes chemical and enzymatic degradation.[7] |
| Concentrated Stock Solution | Up to 6 months at -80°C | Prevents degradation from repeated freeze-thaw cycles.[8] |
| Working Dilutions | Prepare fresh for each experiment | Ensures accurate final concentration and minimizes time for degradation to occur. |
Troubleshooting Guide
Problem 1: Inconsistent results between experiments.
This often points to a stability issue with your ddGMP in the culture medium.
Workflow for Diagnosing ddGMP Instability
Caption: Troubleshooting workflow for inconsistent ddGMP activity.
Recommended Actions:
-
Switch to Serum-Free Medium: If your cell line can be maintained in serum-free conditions, this is the most direct way to eliminate serum-derived phosphodiesterases.[1]
-
Heat-Inactivate Serum: If serum is required, use heat-inactivated serum. While this may not eliminate all enzymatic activity, it can reduce it.
-
Minimize Incubation Time: Design your experiments with the shortest possible incubation time that still allows for a robust biological response.
-
Perform a Stability Study: To definitively determine the stability of ddGMP in your specific experimental setup, a stability study is recommended (see Protocol 1).
Problem 2: High background or off-target effects.
This could be due to degradation products of ddGMP interfering with cellular processes or the analytical methods used for detection.
Potential Degradation Pathway of ddGMP
Caption: Potential degradation pathway of ddGMP in cell culture.
Recommended Actions:
-
Purity Check: Ensure the purity of your ddGMP stock. If possible, obtain a certificate of analysis from the supplier.
-
Analytical Method Validation: If you are using analytical techniques like HPLC to measure downstream effects, ensure your method can distinguish between ddGMP and its potential degradation products like linear pGpG or dGMP.[9][10]
Protocols
Protocol 1: Assessing the Stability of ddGMP in Cell Culture Medium
This protocol provides a framework to quantify the degradation of ddGMP over time in your specific cell culture medium.
Materials:
-
ddGMP stock solution (e.g., 10 mM in nuclease-free Tris-HCl, pH 7.5)
-
Your complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN), ice-cold
-
Access to HPLC or LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare your complete cell culture medium as you would for an experiment.
-
Spike the medium with ddGMP to your final working concentration (e.g., 10 µM).
-
Aliquot 500 µL of the ddGMP-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Incubation:
-
Immediately process the "0 hour" time point as described in step 3.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Processing:
-
At each designated time point, remove a tube from the incubator.
-
To precipitate proteins and halt enzymatic reactions, add an equal volume (500 µL) of ice-cold acetonitrile.[11]
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Analysis:
Expected Outcome:
This study will reveal the half-life of ddGMP in your specific culture conditions, allowing you to make informed decisions about experimental design, such as the optimal duration of treatment.
| Time (hours) | % ddGMP Remaining (Example) |
| 0 | 100% |
| 2 | 95% |
| 4 | 88% |
| 8 | 75% |
| 24 | 40% |
| 48 | 15% |
References
- Heidemann, J. L., et al. (2019). The c-di-AMP phosphodiesterase CdaA is a membrane-bound and FtsH-dependent protein in Listeria monocytogenes. Journal of Bacteriology.
- Müller, M., et al. (2015). A structural and biochemical study of the c-di-AMP-degrading phosphodiesterase GdpP. Journal of Biological Chemistry.
- Rao, F., et al. (2010). A new class of c-di-GMP-metabolizing proteins with a DHH/DHHA1 domain. Journal of Bacteriology.
- He, J., et al. (2016). The structural basis of c-di-AMP hydrolysis by the phosphodiesterase GdpP. Journal of Biological Chemistry.
- Ye, D., et al. (2014). The structural basis for the recognition of c-di-AMP by the PdeA phosphodiesterase. Journal of Biological Chemistry.
- Tarasiuk, A., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis.
-
Bioline. Definitive Guide to dNTPs. Available at: [Link]
- Lindahl, T., & Nyberg, B. (1972). Rate of depurination of native deoxyribonucleic acid. Biochemistry.
- Cheng, Y. K., & Pettitt, B. M. (1992). Stabilities of double-and triple-strand helical nucleic acids. Progress in biophysics and molecular biology.
- Carling, D., et al. (2022). Novel Poxin Stable cGAMP-Derivatives Are Remarkable STING Agonists. Chemistry – A European Journal.
- Li, J., et al. (2019). 2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1.
- Zaver, S. A., & Woodward, J. J. (2020). Cyclic dinucleotides at the forefront of innate immunity. Current Opinion in Cell Biology.
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]
- Chen, Y., et al. (2020). Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii. Protein Science.
- Kintses, B., et al. (2020). The World of Cyclic Dinucleotides in Bacterial Behavior.
- Zhang, Z., et al. (2024).
- He, Z., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. Bio-protocol.
- Kulkarni, R., et al. (2024). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Frontiers in Bioengineering and Biotechnology.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Bitesize Bio. (2022). Cell Culture Medium: 6 Critical Components to Include. Available at: [Link]
- Wang, Y., et al. (2016). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. Cytotechnology.
-
Patsnap. (2025). What's the Difference Between DMEM and RPMI?. Available at: [Link]
- Zhang, X., et al. (2022). Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy. ACS Chemical Biology.
- Cronin, S. J. F., & Knell, R. J. (2022). Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. Cancers.
-
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
- Ng, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis.
- Khosravani, P., et al. (2024). A thermodynamic study on the effect of ionic strength and pH on the thermal stability of adenine-rich oligonucleotides associated with disease.
- Monteiro, M. J., et al. (2020). Insights on the DNA Stability in Aqueous Solutions of Ionic Liquids. Frontiers in Chemistry.
- Wu, J., et al. (2020). Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity. Journal for ImmunoTherapy of Cancer.
- Zhang, R., et al. (2023).
-
Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. Available at: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioline.com [bioline.com]
- 5. Insights on the DNA Stability in Aqueous Solutions of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 8. onyxipca.com [onyxipca.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of ddGMP and Impurities in LC-MS
Status: Operational Ticket ID: T-LCMS-ddGMP-001 Assigned Specialist: Senior Application Scientist Topic: Resolving co-elution, ion suppression, and peak shape issues for 2',3'-dideoxyguanosine monophosphate (ddGMP).[1]
The Core Problem: The "Void Volume Trap"
You are likely experiencing low sensitivity or variable quantification for ddGMP. The root cause is almost certainly co-elution with matrix components in the void volume .
The Science:
ddGMP is a highly polar, hydrophilic nucleotide with a phosphate group (pKa ~1.0 and ~6.0). On a standard C18 Reverse Phase (RP) column, it does not retain.[1] It elutes immediately (in the "dead time" or
The Consequence: In the electrospray ionization (ESI) source, these co-eluting salts steal the available charge, preventing your ddGMP from ionizing. This is Ion Suppression . You cannot "tune" your way out of this; you must separate the chemistry.
Diagnostic Workflow: The Self-Validating System
Before changing columns, you must confirm that matrix effects are the culprit. We use the Post-Column Infusion (PCI) method.[2] This is your "truth serum" for the method.
Protocol: Post-Column Infusion Assessment
Objective: Map the exact retention time windows where your matrix suppresses ionization.[1]
-
Setup:
-
Execution:
-
Inject a blank matrix sample (extracted plasma/cell lysate without ddGMP) via the LC.
-
Monitor the MRM transition for ddGMP (e.g., m/z 330.1
150.1).
-
-
Interpretation:
-
You should see a steady baseline (from the infusion).
-
Negative Peaks (Dips): Indicate ion suppression (matrix interference).[1]
-
Positive Peaks: Indicate ion enhancement.[1]
-
Overlay: Overlay your actual ddGMP analyte peak from a previous run.[1] If your analyte elutes during a "dip," your data is compromised.[1]
-
Visualization: Diagnostic Logic Tree
Caption: Figure 1. Decision matrix for diagnosing matrix effects using Post-Column Infusion.
Solution A: HILIC (The Modern Standard)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for nucleotides like ddGMP. It retains polar compounds by creating a water-rich layer on the stationary phase surface.[1][3]
Why it works: ddGMP partitions into the aqueous layer on the silica surface, moving it away from the void volume and separating it from salts.
Recommended HILIC Protocol
| Parameter | Setting / Chemistry | Rationale |
| Column | Zwitterionic (ZIC-HILIC) or Amide | Amide/Zwitterionic phases provide strong retention for phosphates without the "irreversible" binding of bare silica.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.[1]0) | High pH ensures ddGMP is fully deprotonated and ionic, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC.[1] High organic content drives retention.[1] |
| Gradient | 90% B to 40% B over 10 min | Start high organic to retain ddGMP. |
| Injection Solvent | 80-90% ACN | CRITICAL: Injecting in water will destroy peak shape (solvent mismatch).[1] |
Troubleshooting HILIC:
-
Issue: Shifting Retention Times.[1]
-
Fix: HILIC requires long equilibration.[1] Allow 20 column volumes between injections.
Solution B: Ion-Pairing RP (The Traditional Alternative)
If you cannot use HILIC, you must use Ion-Pairing Reversed Phase (IP-RP).[1] This involves adding a reagent to the mobile phase that "masks" the charge of ddGMP, making it hydrophobic enough to stick to a C18 column.
Warning: IP reagents (TEA, DBA) contaminate the MS source. Dedicate a system to this if possible.
Recommended IP-RP Protocol
| Parameter | Setting / Chemistry | Rationale |
| Column | C18 (High coverage, end-capped) | Provides the hydrophobic surface for the ion-pair complex.[1] |
| Reagent | 5-10 mM Tributylamine (TBA) or DMHA | The amine pairs with the phosphate on ddGMP. |
| Mobile Phase A | Water + 10 mM TBA + 10 mM Acetic Acid | Forms the ion-pair buffer.[1] |
| Mobile Phase B | Methanol + 10 mM TBA | Organic eluent.[1] Methanol often works better than ACN for IP solubility. |
| Mode | Negative Ion (ESI-) | Nucleotides ionize best in negative mode.[1] |
Visualization: Separation Mechanisms
Caption: Figure 2. Mechanistic comparison of why C18 fails and HILIC succeeds for ddGMP.
Handling Isobaric Impurities
Sometimes, the impurity isn't just suppressing the signal—it has the same mass (isobaric).
Scenario: You see a peak for ddGMP, but the ratio of the quantifier/qualifier ions is wrong. Cause: An impurity is co-eluting and contributing signal to one of the transitions.
Corrective Action:
-
Optimize MRM: ddGMP (approx m/z 330) typically fragments to the phosphate (m/z 79) or the base (m/z 150).
-
Standard: 330
79 (High sensitivity, low specificity).[1] -
Alternative: 330
150 (Better specificity).
-
-
Differential Mobility Spectrometry (DMS): If available, use DMS (e.g., SelexION) to separate isobars in the gas phase before they enter the vacuum.
Frequently Asked Questions (FAQ)
Q: My ddGMP peak is splitting in HILIC. Why? A: Check your injection solvent. If you dissolve your sample in 100% water and inject onto a HILIC column (which is high organic), the water acts as a "strong" solvent plug, smearing the analyte down the column. Dilute samples 1:3 with Acetonitrile.
Q: Can I switch my LC back to regular analysis after using Ion Pairing? A: Proceed with extreme caution. Ion-pairing reagents stick to stainless steel and plastic tubing.[1] It can take weeks of flushing to remove the background signal. It is best to dedicate a column and lines to IP methods [1].
Q: Why is my sensitivity dropping over time? A: Nucleotides are non-volatile salts.[1] If you are using high concentrations of buffer (e.g., >20mM phosphate) or non-volatile salts, they create deposits on the MS cone. Switch to volatile buffers like Ammonium Acetate or Ammonium Formate [2].[1]
References
-
Agilent Technologies. (2023).[1][4][5] High-Sensitivity Oligonucleotide Analysis Using Ion-Pairing-Free HILIC and TOF LC/MS. Application Note 5994-5631EN.[1][4][5] Link
-
Thermo Fisher Scientific. (2022).[1] Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. Technical Note 73152. Link
-
Jansen, R., et al. (2010).[1] Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of Chromatography B. Link
-
MilliporeSigma. LC/MS Analysis of Nucleotides on SeQuant® ZIC®-HILIC. Application Note. Link
Sources
Technical Guide: Removal of Inorganic Phosphate (Pi) from ddGMP Preparations
Document ID: TS-ddGMP-Pi-001 Department: Nucleotide Chemistry & Application Support Last Updated: 2026-02-23
Executive Summary & Context
Why this matters: 2',3'-dideoxyguanosine-5'-monophosphate (ddGMP) is a critical chain-terminating nucleotide used in Sanger sequencing and viral replication inhibition studies. In enzymatic synthesis (e.g., using nucleoside phosphorylases) or chemical phosphorylation, inorganic phosphate (Pi) is a frequent contaminant.
The Problem: Residual Pi is not inert. It acts as a competitive inhibitor for downstream enzymes, particularly DNA polymerases and kinases, by occupying the phosphate-binding pocket without participating in the phosphodiester bond formation. Furthermore, Pi contamination leads to false positives in colorimetric kinetics assays (e.g., Malachite Green assays).
Scope: This guide provides two validated workflows for removing Pi:
-
Adsorption Chromatography (Activated Charcoal): For rapid desalting and bulk Pi removal.
-
Ion Exchange Chromatography (IEX): For high-purity fractionation.[1]
Diagnostic Module: Confirming Contamination
Before initiating purification, quantify the Pi load. Standard UV spectrophotometry (
The Modified Ames/Malachite Green Assay
Note: This assay detects free orthophosphate. ddGMP is stable under these conditions and will not hydrolyze to release Pi.
Protocol:
-
Reagent A: 0.42% Ammonium Molybdate in 1N H₂SO₄.
-
Reagent B: 10% Ascorbic Acid (Freshly prepared).
-
Mix: 6 parts A + 1 part B (The "Ames Reagent").
-
Action: Mix 700 µL Reagent with 300 µL sample. Incubate at 45°C for 20 mins.
-
Read: Absorbance at 820 nm (or 660 nm for Malachite Green).
-
Result: Blue complex indicates free Pi.
Figure 1: Decision logic for initiating phosphate removal workflows.
Workflow A: Activated Charcoal (The "Scavenger" Method)
Best for: Rapid removal of salts and Pi from crude mixtures.
Mechanism: Activated charcoal adsorbs the purine ring of ddGMP via Van der Waals forces and
Step-by-Step Protocol
-
Activation:
-
Wash acid-washed activated charcoal (Norit A or equivalent) with 1M HCl, then water until neutral.
-
-
Loading (Acidification is Critical):
-
Adjust your ddGMP sample pH to 3.0–3.5 using dilute HCl.
-
Why? Protonation of the phosphate group on ddGMP reduces its solubility and increases hydrophobicity, enhancing binding to charcoal.
-
-
Adsorption:
-
Add charcoal (approx. 50 mg per 100 µmol nucleotide). Stir for 15 mins.
-
Centrifuge (3000 x g, 5 min).
-
Test Supernatant: Check
. If high, add more charcoal. If of initial OD, ddGMP is bound.
-
-
Washing (The Pi Removal Step):
-
Resuspend charcoal pellet in ice-cold 1mM HCl. Centrifuge and discard supernatant.
-
Repeat 3x. This washes away the non-bound Inorganic Phosphate.
-
-
Elution:
-
Resuspend charcoal in Ethanol:Water:Ammonia (50:48:2) .
-
Why? Ethanol disrupts hydrophobic interactions; Ammonia deprotonates the guanine and phosphate, creating charge repulsion from the charcoal surface.
-
Incubate 30 mins at 37°C. Centrifuge. Save Supernatant (contains ddGMP).
-
-
Finishing:
-
Evaporate ethanol/ammonia under vacuum (SpeedVac).
-
Figure 2: The Charcoal Adsorption/Desorption Cycle for Nucleotide Desalting.
Workflow B: Anion Exchange Chromatography (The "Resolution" Method)
Best for: High purity requirements; separating ddGMP from other nucleotides (e.g., GMP, GTP) alongside Pi removal. Mechanism: Separation based on net negative charge.
-
Pi: Small, highly charged, but elutes early in shallow gradients.
-
ddGMP: Retained longer due to the interaction of the guanine base with the resin matrix and its phosphate charge.
Protocol (DEAE-Sepharose or Q-Sepharose)
Buffer System:
-
Buffer A: 10 mM Tris-HCl, pH 7.5 (Low salt).
-
Buffer B: 10 mM Tris-HCl, pH 7.5 + 1.0 M Triethylammonium Bicarbonate (TEAB) or NaCl.
-
Tip: Use TEAB if you need a volatile buffer for lyophilization later.
-
Steps:
-
Equilibration: Wash column with 5 CV (Column Volumes) of Buffer A.
-
Loading: Dilute sample to conductivity < 5 mS/cm (comparable to Buffer A). Load onto column.
-
Wash: Flow 2 CV of Buffer A.
-
Gradient Elution: Run a linear gradient from 0% to 40% Buffer B over 10 CV.
-
Pi Elution: Typically elutes very early (0.05 - 0.1 M salt).
-
ddGMP Elution: Elutes later (0.15 - 0.25 M salt).
-
-
Detection: Monitor UV at 254nm. Collect peaks.
-
Verification: Test the "early" peak with Ames reagent to confirm it is Pi.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Charcoal) | Inefficient Elution | Ensure Elution buffer contains Ammonia (pH > 10). Ethanol alone is insufficient to break the interaction. |
| Low Yield (Charcoal) | Charcoal Saturation | Check the flow-through |
| Pi still present (IEX) | Gradient too steep | Flatten the gradient (e.g., 0-20% B over 20 CV) to increase resolution between the Pi salt peak and the ddGMP nucleotide peak. |
| ddGMP degrades | Acid hydrolysis | ddGMP is relatively stable, but prolonged exposure to pH < 2 during charcoal washing can damage the glycosidic bond. Keep washes ice-cold and brief. |
| Blue background in Assay | Acid hydrolysis of ddGMP | If you boil the sample in strong acid for the phosphate assay, you might hydrolyze the ddGMP phosphate ester. Use the Ames method (45°C) rather than harsh digestion. |
References
-
Ames, B. N. (1966). Assay of inorganic phosphate, total phosphate and phosphatases. Methods in Enzymology, 8, 115-118.
- Crane, R. K., & Lipmann, F. (1953). The effect of arsenate on aerobic phosphorylation. Journal of Biological Chemistry, 201, 235-243. (Foundational reference for charcoal adsorption of nucleotides).
-
Sample, R. L., et al. (2021). Using activated charcoal to remove substances interfering with the colorimetric assay of inorganic phosphate in plant extracts.[2][3] Plant and Soil, 476, 689–700.
-
Bio-Rad Laboratories. (2025). Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides.
Sources
Technical Support Center: Optimizing pH for ddGMP Solubility & Stability
Welcome to the technical support guide for 2',3'-cyclic di-GMP (ddGMP). This document provides researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights for handling this critical second messenger. Proper management of pH is paramount for ensuring the solubility, stability, and biological activity of ddGMP in your experiments.
Section 1: The "Why": Understanding the Physicochemical Nature of ddGMP
To effectively control ddGMP in solution, it is crucial to understand its chemical properties. ddGMP is a cyclic dinucleotide with two phosphodiester bonds, two guanine bases, and two ribose sugars. The key to its behavior in solution lies in the protonation states of its phosphate groups and guanine moieties, which are directly influenced by pH.
-
Phosphate Backbone: The phosphodiester backbone has a pKa value in the acidic range. At physiological pH (~7.4), the phosphate groups are deprotonated and carry a negative charge. This charge is essential for solubility in aqueous solutions.
-
Guanine Bases: The N7 and O6 positions on the guanine bases can participate in hydrogen bonding. At very low pH, these sites can become protonated, altering the molecule's charge and its ability to interact with water, potentially leading to aggregation or precipitation.
-
Hydrolytic Stability: The phosphodiester bonds in ddGMP are susceptible to hydrolysis, a reaction catalyzed by both acid and base. Extreme pH values (highly acidic or highly alkaline) can accelerate the degradation of ddGMP into the linear pGpG and subsequently to 2'GMP and 3'GMP.[1]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of ddGMP.
FAQ 1: My lyophilized ddGMP powder won't dissolve. What should I do?
-
Cause: This is the most common issue and is often due to using an inappropriate solvent or insufficient mechanical action. While ddGMP is water-soluble, high concentrations can be challenging to dissolve. Aggregation can also occur during storage, making resolubilization difficult.[2]
-
Solution Workflow:
-
Solvent Choice: Always start with high-purity, nuclease-free water or a slightly alkaline buffer (e.g., 20 mM Tris-HCl, pH 7.5-8.5). Avoid acidic solutions for initial solubilization.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 5-10 minutes.[3] This is often very effective at breaking up small aggregates.
-
Gentle Warming: Briefly warm the solution to 37°C to aid dissolution. Do not boil, as this can accelerate hydrolysis.[2]
-
FAQ 2: What is the best pH for storing ddGMP stock solutions?
-
Cause: ddGMP stability is pH-dependent. While it is remarkably stable under a range of conditions, including boiling and mild acid/alkali treatment, long-term storage requires optimal conditions to prevent slow hydrolysis.[2]
-
Recommendation: For long-term storage (-20°C or -80°C), we recommend preparing stock solutions in a buffer with a pH between 7.0 and 8.5 . A common and effective choice is 20 mM Tris-HCl, pH 7.5. Some studies have also shown high stability in physiological saline (0.9% NaCl) or 100 mM ammonium acetate buffer.[2] Avoid storing in pure, unbuffered water for extended periods, as absorbed CO2 can lower the pH over time.
FAQ 3: I am seeing a loss of activity in my ddGMP samples over time. What could be the cause?
-
Cause: A loss of biological activity is typically due to chemical degradation (hydrolysis) or the formation of inactive higher-order structures (aggregation).
-
Troubleshooting Steps:
-
Verify Storage pH: Ensure your stock solution is buffered within the recommended pH 7.0-8.5 range.
-
Check for Contamination: Bacterial or fungal contamination can introduce phosphodiesterases (PDEs) that specifically degrade c-di-GMP.[1][4] Use sterile, nuclease-free reagents and proper aseptic technique.
-
Analyze Purity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check for degradation products (e.g., pGpG or GMP).[5][6] This provides definitive evidence of chemical instability.
-
Consider Aggregation: High concentrations of ddGMP, especially in the presence of certain divalent cations, can promote the formation of dimers and higher-order oligomers.[7] While these are important for some biological functions, they may not be active in all assays. Diluting the sample in the final assay buffer just before use can help.
-
FAQ 4: Can I use phosphate buffers (e.g., PBS) with ddGMP?
-
Answer: Yes, phosphate buffers are generally compatible with ddGMP and are often used in biological assays. A phosphate buffer at pH 7.4 provides a stable environment. However, be mindful of potential interactions if your experiment involves high concentrations of divalent cations (like Mg²⁺ or Mn²⁺), as this could lead to precipitation of phosphate salts. For HPLC analysis, a mobile phase of 100 mM phosphate buffer at pH 5.8 has been successfully used.[8]
Section 3: Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration ddGMP Stock Solution
This protocol describes the preparation of a stable, 10 mM ddGMP stock solution.
Materials:
-
ddGMP sodium salt (lyophilized powder)
-
Nuclease-free water
-
Tris-HCl buffer (1 M, pH 7.5, sterile)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of ddGMP powder required. The molecular weight of the disodium salt is ~734.4 g/mol . For 1 mL of a 10 mM stock, you will need 7.34 mg. Adjust based on the actual molecular weight provided by the supplier.
-
Weighing: Carefully weigh the ddGMP powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a volume of nuclease-free water to achieve a concentration slightly higher than the target (e.g., add 800 µL for a final volume of 1 mL).
-
Buffering: Add the 1 M Tris-HCl, pH 7.5 buffer to a final concentration of 20 mM (e.g., add 20 µL to the ~820 µL solution).
-
Dissolution: Vortex vigorously for 2 minutes. If the powder is not fully dissolved, sonicate in a water bath for 10 minutes.
-
Final Volume Adjustment: Add nuclease-free water to reach the final desired volume (e.g., 1 mL).
-
pH Verification (Optional but Recommended): Using a calibrated micro-pH probe, verify that the final pH is between 7.4 and 7.6.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[2]
Protocol 2: A Simple pH-Dependent Stability Study
This experiment allows you to test the stability of ddGMP under your specific buffer conditions.
Materials:
-
ddGMP stock solution (from Protocol 1)
-
A set of buffers covering a range of pH values (e.g., pH 4.0, 7.4, 9.0)
-
Incubator or water bath set to your experimental temperature (e.g., 37°C)
Procedure:
-
Sample Preparation: Dilute the ddGMP stock to a working concentration (e.g., 100 µM) in each of the test buffers. Prepare enough volume for multiple time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH condition and freeze it at -80°C. This is your baseline sample.
-
Incubation: Incubate the remaining samples at the desired temperature.
-
Time Points: At predetermined intervals (e.g., 1, 6, 24, 48 hours), remove an aliquot from each pH condition and immediately freeze it at -80°C to stop any further degradation.
-
Analysis: Once all time points are collected, analyze all samples (including T=0) by reverse-phase HPLC.[5][6][9] Monitor the peak corresponding to intact ddGMP (elution time determined by a standard) and look for the appearance of new peaks corresponding to degradation products.
-
Quantification: Calculate the percentage of intact ddGMP remaining at each time point relative to the T=0 sample for each pH condition. This will reveal the rate of degradation at different pH values.
Section 4: Data Summaries & Visual Guides
Table 1: pH-Dependent Solubility & Stability Summary
| pH Range | Solubility | Stability | Recommended Use |
| < 4.0 | Variable to Poor | Low | Avoid for storage and most experiments due to risk of acid-catalyzed hydrolysis. |
| 4.0 - 6.5 | Good | Moderate | Acceptable for short-term experiments; not ideal for long-term storage. |
| 6.5 - 8.5 | Excellent | High | Optimal range for solubilization, storage, and most biological assays. |
| > 8.5 | Excellent | Moderate | Risk of base-catalyzed hydrolysis increases. Use with caution for specific applications only. |
This table provides general guidance. Empirical testing using Protocol 2 is recommended for critical applications.
Diagrams and Workflows
The following diagrams, generated using DOT language, provide visual workflows for key processes.
Caption: Troubleshooting workflow for ddGMP solubilization.
Caption: Workflow for a pH-dependent stability study.
References
-
Karaolis, D. K. R., et al. (2005). c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation. Journal of Bacteriology. Available at: [Link]
-
Spangler, C., et al. (2024). A Label-Free Approach for Relative Spatial Quantitation of c-di-GMP in Microbial Biofilms. Analytical Chemistry. Available at: [Link]
-
Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Methods in Molecular Biology. Available at: [Link]
-
Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. PubMed. Available at: [Link]
-
Rinaldo, S., et al. (2013). Probing the activity of diguanylate cyclases and c-di-GMP phosphodiesterases in real-time by CD spectroscopy. Nucleic Acids Research. Available at: [Link]
-
Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. ResearchGate. Available at: [Link]
-
Li, L., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology. Available at: [Link]
-
Slavik, K. M., et al. (2023). The virus-induced cyclic dinucleotide 2′3′-c-di-GMP mediates STING-dependent antiviral immunity in Drosophila. eLife. Available at: [Link]
-
Manikandan, K., et al. (2014). Two-Step Synthesis and Hydrolysis of Cyclic di-AMP in Mycobacterium tuberculosis. PLoS ONE. Available at: [Link]
-
BIOLOG Life Science Institute. (2018). Technical Information about cyclic GMP. BIOLOG. Available at: [Link]
-
Römling, U., et al. (2013). Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Navarro, M. V. A. S., et al. (2020). c-di-GMP-related phenotypes are modulated by the interaction between a diguanylate cyclase and a polar hub protein. Scientific Reports. Available at: [Link]
-
Hopax Fine Chemicals. (2019). The 9 best biological buffers for cell culture. Hopax Fine Chemicals. Available at: [Link]
-
Povolotsky, T. L., & Hengge, R. (2013). C-di-GMP Hydrolysis by Pseudomonas aeruginosa HD-GYP Phosphodiesterases: Analysis of the Reaction Mechanism and Novel Roles for pGpG. PLoS ONE. Available at: [Link]
-
Rinaldo, S., et al. (2013). Chemical structure of c-di-GMP and 3D structure of monomeric and... ResearchGate. Available at: [Link]
-
Fazli, M., et al. (2014). Controlling biofilm development through cyclic di-GMP signaling. Future Microbiology. Available at: [Link]
-
Lucerna Technologies. (2019). Cyclic-di-GMP Assay Kit. Lucerna Technologies. Available at: [Link]
-
Grasso, G., et al. (2019). A pH-induced switch in GLP-1 aggregation kinetics. University of Cambridge. Available at: [Link]
-
GEN. (2023). Maximizing scale up: Critical considerations for buffer preparation. Genetic Engineering & Biotechnology News. Available at: [Link]
-
Valentini, M., & Filloux, A. (2015). c-di-GMP and its effects on biofilm formation and dispersion: a Pseudomonas aeruginosa review. FEMS Microbiology Letters. Available at: [Link]
-
Gomelsky, M. (2011). cAMP, c-di-GMP, c-di-AMP and now cGMP: Bacteria use them all! Molecular Microbiology. Available at: [Link]
-
Sreedhara, A., et al. (2012). Effect of pH and light on aggregation and conformation of an IgG1 mAb. Molecular Pharmaceutics. Available at: [Link]
-
Slavik, K. M., et al. (2023). A novel virus-induced cyclic dinucleotide, 2′3′-c-di-GMP, mediates STING-dependent antiviral immunity in Drosophila. bioRxiv. Available at: [Link]
-
Chen, Z. H., et al. (2017). Effects of PKA inhibition and stimulation on c-di-GMP–induced gene... ResearchGate. Available at: [Link]
-
Ludwig, J. (2024). Synthesis and Biological Evaluation of a 2',3'-cGAMP Prodrug Analog Functionalized via Click Chemistry. Doctoral Thesis. Available at: [Link]
Sources
- 1. C-di-GMP Hydrolysis by Pseudomonas aeruginosa HD-GYP Phosphodiesterases: Analysis of the Reaction Mechanism and Novel Roles for pGpG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic-di-GMP disodium | 5GP-5GP disodium | STING Agonist | TargetMol [targetmol.com]
- 4. c-di-GMP-related phenotypes are modulated by the interaction between a diguanylate cyclase and a polar hub protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP | Springer Nature Experiments [experiments.springernature.com]
- 6. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
NMR Spectral Assignment of 2',3'-Dideoxyguanosine-5'-Monophosphate (ddGMP)
Executive Summary: The Dideoxy Fingerprint
Objective: To distinguish 2',3'-dideoxyguanosine-5'-monophosphate (ddGMP) from its natural analog, 2'-deoxyguanosine-5'-monophosphate (dGMP), using high-resolution NMR spectroscopy.
Core Insight: The structural elimination of the 3'-hydroxyl group in ddGMP creates a unique "dideoxy fingerprint." This modification radically alters the ribose ring pucker preference from C2'-endo (South, typical of DNA) to C3'-endo (North, typical of RNA/A-form), resulting in a dramatic collapse of the H1'-H2' scalar coupling (
Molecule Profile & Structural Logic
Before assignment, one must understand the structural causality that dictates the NMR signals.
| Feature | dGMP (Natural Metabolite) | ddGMP (Drug/Terminator) | NMR Consequence |
| 3' Position | Hydroxyl (-OH) | Hydrogen (-H) | New Signal: ddGMP shows two upfield protons (H3'/H3'') instead of one downfield methine. |
| Sugar Pucker | C2'-endo (South) | C3'-endo (North) | Coupling Change: |
| Function | DNA Elongation | Chain Termination | ddGMP cannot form phosphodiester bonds at 3'. |
Experimental Protocol (Self-Validating System)
To ensure reproducible shifts, pH and concentration must be strictly controlled, as the 5'-phosphate protonation state significantly affects H5'/H5'' and H8 shifts.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent: 99.9% D
O (minimizes HDO signal). -
Concentration: 2–5 mM (prevents aggregation/stacking effects).
-
pH Adjustment: Adjust pD to 7.0 ± 0.1 using NaOD/DCl.
-
Note: pD = pH meter reading + 0.4.
-
-
Reference: Add 0.5 mM TSP (sodium trimethylsilylpropanesulfonate) as an internal standard (
0.00 ppm).
-
-
Acquisition Parameters (600 MHz recommended):
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1):
2.0 s (ensure full relaxation of H8/H2). -
Scans (NS): 64 (1D), 16-32 (2D).
-
-
Workflow Visualization:
Figure 1: Logical workflow for spectral assignment. The critical diagnostic check occurs immediately after 1D acquisition by inspecting the 2.0–2.5 ppm region.
Comparative Spectral Assignment
A. The Base Protons (Aromatic Region)
-
Region: 8.0 – 8.5 ppm
-
Analysis: Both dGMP and ddGMP show two singlets.
-
H8: Sensitive to C8-conformation (syn/anti).
-
H2: Sharp singlet.
-
Differentiation: Negligible. Both molecules exhibit similar shifts here unless metal coordination (e.g., Cisplatin binding to N7) occurs.
-
B. The Anomeric Proton (H1') - The Pucker Sensor
-
Region: 6.0 – 6.3 ppm
-
Analysis: This is the first differentiation point.
-
dGMP (South Pucker): H1' appears as a pseudo-triplet (
Hz). The axial-axial interaction with H2' is strong. -
ddGMP (North Pucker): H1' appears as a pseudo-singlet or narrow doublet (
Hz). In the North conformation (C3'-endo), the H1'-H2' dihedral angle is , minimizing the coupling constant according to the Karplus equation.
-
C. The 3' Region - The "Dideoxy" Signature
-
Region: 2.0 – 5.0 ppm
-
Analysis: This is the definitive proof of identity.
-
dGMP: Contains H3' (methine) at ~4.5 ppm . It is downfield due to the electron-withdrawing 3'-OH group.
-
ddGMP: Contains H3' and H3'' (methylene) at 2.0 – 2.5 ppm . The loss of oxygen shields these protons, shifting them upfield by >2.0 ppm. They appear as complex multiplets due to geminal coupling and vicinal coupling to H2'/H2'' and H4'.
-
D. Comparative Shift Table
| Proton | dGMP Shift ( | ddGMP Shift ( | Multiplicity (ddGMP) | Diagnostic Note |
| H8 | 8.15 | 8.10 - 8.20 | s | N7 coordination site |
| H2 | 8.00 | 8.00 - 8.10 | s | - |
| H1' | 6.20 | 6.10 - 6.25 | d or br s | Small |
| H3' (Methine) | 4.50 | ABSENT | - | Disappearance of downfield signal |
| H4' | 4.15 | 4.20 - 4.30 | m | Shifts due to ring conformational change |
| H5'/H5'' | 3.90 - 4.00 | 3.90 - 4.10 | m | Overlaps with H4'; check with HSQC |
| H2'/H2'' | 2.30 - 2.70 | 2.40 - 2.80 | m | Complex spin system |
| H3'/H3'' (Methylene) | ABSENT | 2.00 - 2.50 | m | NEW signal; Definitive ID |
Note: Exact shifts depend on concentration and pH. Relative order remains consistent.
Advanced Validation: 2D NMR Logic
COSY (Correlation Spectroscopy)
-
dGMP: The spin system is continuous: H1'
H2'/H2'' H3' H4' H5'/H5''. -
ddGMP: The spin system is extended: H1'
H2'/H2'' H3'/H3'' H4' H5'/H5''.-
Validation: Look for the cross-peak between the 2' region (2.4-2.8 ppm) and the new 3' region (2.0-2.5 ppm).
-
Sugar Pucker Confirmation (NOESY)
To confirm the "North" (C3'-endo) conformation of ddGMP:
-
Experiment: 2D NOESY (Mixing time 200-400 ms).
-
Expectation:
-
North (ddGMP): Strong NOE between H1' and H4' . (These protons are closer in space in C3'-endo).
-
South (dGMP): Weak or absent NOE between H1' and H4'; Strong NOE between H1' and H2'.
-
Figure 2: Using NOESY data to confirm the conformational change induced by the dideoxy modification.
References
-
Conformational Analysis of Dideoxynucleosides
- Rosemeyer, H., et al. (1991).
-
Sugar Pucker & J-Coupling Correlation
-
Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides.[1] A new description using the concept of pseudorotation. Journal of the American Chemical Society.
-
-
dGMP Spectral Data (Baseline Comparison)
- PubChem Compound Summary for CID 135398597, 2'-Deoxyguanosine 5'-monophosph
Sources
A Comparative Guide to the Kinase-Mediated Phosphorylation of ddGMP and dGMP
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Phosphorylation
Deoxyguanosine triphosphate (dGTP) is an essential precursor for DNA synthesis and repair.[1][2] Its production within the cell is a tightly regulated multi-step process, beginning with the phosphorylation of dGMP. This process is primarily carried out by a family of enzymes known as kinases.
Dideoxynucleoside analogs, such as the derivative of ddGMP, are a cornerstone of antiviral and anticancer therapies.[3] These molecules function as chain terminators during DNA synthesis, a process that is contingent on their conversion to the active triphosphate form by host or viral kinases.[3][4] The efficiency of this bioactivation is a key determinant of a drug's efficacy. This guide focuses on the comparative kinetics of dGMP and ddGMP phosphorylation, providing a foundational understanding for researchers in drug discovery and molecular biology.
The structural distinction between dGMP and ddGMP lies in the sugar moiety: ddGMP lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is the mechanism of DNA chain termination.[5] This structural alteration also significantly impacts its recognition and processing by cellular kinases.
Key Kinases in the Phosphorylation Cascade
The phosphorylation of dGMP to dGDP is primarily catalyzed by Guanylate Kinase (GK) , also known as GMP kinase.[6][7] This enzyme is essential for recycling GMP and is a key player in purine metabolism.[7] Subsequently, nucleoside diphosphate kinases (NDPKs) catalyze the final phosphorylation step from dGDP to dGTP.[1]
Dideoxynucleoside analogs like ddGMP are also substrates for these cellular kinases, albeit with different efficiencies.[4][8] The initial phosphorylation to the monophosphate is often the rate-limiting step in the activation of these prodrugs.[9] Some viral kinases, such as vaccinia virus thymidylate kinase, exhibit broad substrate specificity and can also phosphorylate dGMP and its analogs.[10]
Comparative Kinetic Analysis: dGMP vs. ddGMP
The efficiency of an enzyme's catalysis can be described by the Michaelis-Menten kinetic parameters: Km (the substrate concentration at half-maximal velocity, indicating substrate affinity) and kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time). The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
While specific kinetic data for the direct comparison of dGMP and ddGMP phosphorylation by the same kinase under identical conditions is not extensively available in the public domain, we can infer the expected kinetic behavior based on studies of similar dideoxynucleoside analogs.
Table 1: Comparative Kinetic Parameters for the Phosphorylation of dGMP and Related Analogs
| Kinase | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Human Guanylate Kinase (GUK1) | GMP | 20.7 | 58.5 | 2.83 x 10⁶ | [11] |
| Adenylate Kinase | ddAMP | - | - | 8.8% of AMP efficiency | [12] |
| Cytosolic 5'-Nucleotidase | Dideoxyguanosine | ~900 | - | - | [8] |
| Thymidine Kinase | D4T | 600-fold lower affinity than thymidine | - | - | [9] |
Analysis of Kinetic Data:
-
Substrate Affinity (Km): Dideoxynucleosides generally exhibit a significantly lower affinity (higher Km) for cellular kinases compared to their natural counterparts.[9] For instance, the affinity of thymidine kinase for D4T (a thymidine analog) is 600-fold lower than for thymidine.[9] This is attributed to the absence of the 3'-hydroxyl group, which can be a key interaction point within the enzyme's active site.
-
Catalytic Turnover (kcat): The rate of phosphorylation for dideoxynucleoside analogs is often considerably slower than for natural nucleosides.
-
Catalytic Efficiency (kcat/Km): Consequently, the overall catalytic efficiency for the phosphorylation of ddGMP is expected to be substantially lower than that for dGMP. Studies on ddAMP phosphorylation by adenylate kinase showed an efficiency of only 8.8% compared to AMP.[12]
The reduced efficiency of phosphorylation for dideoxynucleoside analogs is a critical factor in their therapeutic window. Sufficient conversion to the active triphosphate form is necessary for therapeutic effect, but excessive or indiscriminate phosphorylation could lead to toxicity.[4]
Experimental Methodologies for Kinetic Analysis
To empirically determine and compare the kinetic parameters of dGMP and ddGMP phosphorylation, several in vitro kinase assays can be employed. The choice of assay depends on the required throughput, sensitivity, and available equipment.
Protocol 1: Radiometric Kinase Assay
This is often considered the "gold standard" for kinase assays due to its direct measurement and high sensitivity.[13][14][15]
Principle: This assay measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP) to the substrate (dGMP or ddGMP). The resulting radiolabeled dGDP or ddGDP is then separated from the unreacted [γ-³²P]ATP and quantified.[16][17]
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), a fixed concentration of the kinase (e.g., purified human guanylate kinase), and varying concentrations of the substrate (dGMP or ddGMP).
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like phosphocellulose filter binding, gel electrophoresis, or chromatography.[16][18]
-
Quantification: Quantify the amount of radiolabeled product using liquid scintillation counting or phosphorimaging.[17][18]
-
Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax and the enzyme concentration.
Protocol 2: HPLC-Based Kinase Assay
This method offers a non-radioactive alternative for directly monitoring the enzymatic reaction by separating and quantifying the substrate and product.[19]
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the nucleotides (dGMP, ATP, dGDP, ADP) in the reaction mixture based on their physicochemical properties. The amount of product formed is quantified by measuring its UV absorbance.[19]
Step-by-Step Methodology:
-
Reaction Setup: Similar to the radiometric assay, set up reaction mixtures with varying substrate concentrations.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate for a specific time.
-
Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid) followed by neutralization.
-
HPLC Analysis: Inject a defined volume of the reaction mixture onto an appropriate HPLC column (e.g., a C18 column). Use an isocratic or gradient elution with a suitable buffer system to separate the nucleotides.[19]
-
Detection and Quantification: Monitor the elution profile using a UV detector (typically at 260 nm). The concentration of the product (dGDP or ddGDP) is determined by integrating the area under its corresponding peak and comparing it to a standard curve.
-
Data Analysis: As with the radiometric assay, plot the initial velocities against substrate concentrations to determine the kinetic parameters.
Signaling Pathway Context and Therapeutic Implications
The phosphorylation of dGMP is a crucial step in the de novo and salvage pathways for dGTP synthesis.[5][20]
Caption: Mechanism of ddGMP as a competitive substrate and chain terminator.
The lower catalytic efficiency of ddGMP phosphorylation has significant implications for drug development:
-
Prodrug Strategy: Dideoxynucleosides are administered as prodrugs that require intracellular phosphorylation to become active. The kinetics of this activation directly influence the drug's potency and duration of action.
-
Selective Toxicity: In some cases, viral kinases can phosphorylate dideoxynucleoside analogs more efficiently than human cellular kinases, contributing to the selective toxicity of the drug against infected cells.
-
Drug Resistance: Mutations in viral or cellular kinases can alter their substrate specificity, leading to reduced phosphorylation of the analog and resulting in drug resistance.
Conclusion
The enzymatic phosphorylation of ddGMP is a significantly less efficient process compared to that of its natural counterpart, dGMP. This is primarily due to a lower binding affinity and a reduced catalytic turnover rate by kinases such as guanylate kinase. This kinetic disparity is a fundamental aspect of the mechanism of action for dideoxynucleoside analog drugs. A thorough understanding and quantitative characterization of these kinetic parameters using robust experimental methods are essential for the rational design and development of more effective and safer antiviral and anticancer therapies.
References
-
Anti-retroviral activity and molecular-biochemical action mechanism of 2',3'-dideoxynucleoside analogs and 9-(2-phosphonylmethoxyethyl) purine derivatives. PubMed. Available at: [Link]
-
DGTP Definition - Biological Chemistry I Key Term. Fiveable. Available at: [Link]
-
What Is Deoxyguanosine Triphosphate (dGTP)? Excedr. Available at: [Link]
-
dGTP: Structure, Function & Applications in Biotechnology. baseclick. Available at: [Link]
-
Deoxynucleoside Analogs In Cancer Therapy. ResearchGate. Available at: [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. Available at: [Link]
-
Radiometric kinase assays with scintillation counting - because you want your experiments to count! YouTube. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
Inhibition of dTMP and dGMP kinase by immediate products. ResearchGate. Available at: [Link]
-
Phosphorylation of dGMP analogs by vaccinia virus TMP kinase and human GMP kinase. PubMed. Available at: [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]
-
Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes. PMC. Available at: [Link]
-
Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. Available at: [Link]
-
Enzymatic production of deoxyguanosine triphosphate from waste DNA by a recombinant guanylate kinase expressed in Escherichia coli BL21(DE3). ResearchGate. Available at: [Link]
-
Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer. PMC. Available at: [Link]
-
Mechanism of Anti-Human Immunodeficiency Virus Activity of β-d-6-Cyclopropylamino-2′,3′-Didehydro-2. PMC. Available at: [Link]
-
Comprehensive profiling of the catalytic conformations of human Guanylate kinase. PMC. Available at: [Link]
-
Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease. Frontiers. Available at: [Link]
-
One-pot synthesis of dGMP from guanosine and thymidine using the multi-enzyme system. ResearchGate. Available at: [Link]
-
Phosphorylation of 2',3'-dideoxyinosine by cytosolic 5'-nucleotidase of human lymphoid cells. PubMed. Available at: [Link]
-
Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. PMC. Available at: [Link]
-
An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol. Available at: [Link]
-
Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. MDPI. Available at: [Link]
-
Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase. PMC. Available at: [Link]
-
GUK1 - Guanylate kinase - Homo sapiens (Human). UniProt. Available at: [Link]
-
Secondary plots for the kinetic parameters of GK activity as a function... ResearchGate. Available at: [Link]
-
Enzymatic phosphorylation and pyrophosphorylation of 2',3'-dideoxyadenosine-5'-monophosphate, a key metabolite in the pathway for activation of the anti-HIV (human immunodeficiency virus) agent 2',3'-dideoxyinosine. PubMed. Available at: [Link]
-
Comprehensive profiling of the catalytic conformations of human Guanylate kinase. ResearchGate. Available at: [Link]
-
COMPARISON OF FUNCTIONAL SPECIFICITIES OF CYCLIC AMP-DEPENDENT AND CYCLIC GMP-DEPENDENT PROTEIN KINASES. Kobe University. Available at: [Link]
-
Phosphorylation of pyrimidine L-deoxynucleoside analog diphosphates. Kinetics of phosphorylation and dephosphorylation of nucleoside analog diphosphates and triphosphates by 3-phosphoglycerate kinase. PubMed. Available at: [Link]
-
Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium. PubMed. Available at: [Link]
-
Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium. ResearchGate. Available at: [Link]
-
Guanylate kinase. Wikipedia. Available at: [Link]
-
Guanosine 3′:5′-Monophosphate-Dependent Protein Kinases in Mammalian Tissues. PNAS. Available at: [Link]
-
Biosynthesis of (deoxy)guanosine-5'-triphosphate by GMP kinase and acetate kinase fixed on the surface of E. coli. PubMed. Available at: [Link]
-
[Substrate specificity of T5 bacteriophage deoxyribonucleoside monophosphate kinase and its application for the synthesis of [alpha-(32)P]d/rNTP]. PubMed. Available at: [Link]
-
cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. PMC. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. What Is Deoxyguanosine Triphosphate (dGTP)? [excedr.com]
- 3. researchgate.net [researchgate.net]
- 4. [Anti-retroviral activity and molecular-biochemical action mechanism of 2',3'-dideoxynucleoside analogs and 9-(2-phosphonylmethoxyethyl) purine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dGTP: Structure, Function & Applications in Biotechnology [baseclick.eu]
- 6. GMP kinase - Creative Enzymes [creative-enzymes.com]
- 7. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 8. Phosphorylation of 2',3'-dideoxyinosine by cytosolic 5'-nucleotidase of human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of dGMP analogs by vaccinia virus TMP kinase and human GMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Enzymatic phosphorylation and pyrophosphorylation of 2',3'-dideoxyadenosine-5'-monophosphate, a key metabolite in the pathway for activation of the anti-HIV (human immunodeficiency virus) agent 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation Assays | Revvity [revvity.com]
- 17. revvity.com [revvity.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease [frontiersin.org]
Validating ddGMP Purity: A Comparative Guide to UV-Vis and HPLC
Executive Summary
In the synthesis and application of 2',3'-dideoxyguanosine-5'-monophosphate (ddGMP)—a critical chain-terminator in Sanger sequencing and a metabolite in antiviral therapeutics—purity is not merely a specification; it is a functional requirement. Impurities such as dGMP (which allows chain extension) or ddGTP (which alters reaction stoichiometry) can cause catastrophic failure in downstream enzymatic assays.
This guide objectively compares the two primary validation methods: UV-Vis Spectroscopy and Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) . While UV-Vis is the industry standard for quantification, it fails as a purity indicator. We demonstrate that IP-RP HPLC is the requisite "Gold Standard" for validating structural integrity, providing the resolution necessary to distinguish the dideoxy- backbone from its deoxy- analogs.
Part 1: The Analytical Challenge
The structural difference between ddGMP and its natural analog, dGMP, is a single hydroxyl group at the 3' carbon. This minor difference dictates their biological function: dGMP propagates DNA synthesis; ddGMP terminates it.
-
The Risk: A sample of ddGMP contaminated with 5% dGMP will appear 100% pure by UV-Vis but will produce "ghost bands" or read-through errors in sequencing reactions.
-
The Solution: We must decouple Concentration Determination (UV-Vis) from Structural Validation (HPLC).
Decision Matrix: Validation Workflow
Figure 1: The integrated validation workflow. UV-Vis establishes the baseline concentration, while HPLC validates the molecular identity.
Part 2: UV-Vis Spectroscopy – The Quantifier
UV-Vis spectroscopy measures the absorbance of the guanine base. Since ddGMP, dGMP, GTP, and Guanosine all share the exact same chromophore (guanine), they exhibit nearly identical UV spectra.
Verdict: UV-Vis is insufficient for purity validation but essential for concentration determination.
Experimental Protocol
-
Buffer Preparation: Prepare 100 mM Phosphate Buffer (pH 7.0). Critical: pH shifts can alter
and extinction coefficients. -
Blanking: Zero the spectrophotometer with the buffer alone.
-
Measurement: Dilute the ddGMP sample to approx. 0.02–0.05 mM (target 0.5–1.0 AU). Scan 220–300 nm.
-
Calculation: Use the Beer-Lambert Law (
).[1][2][3]
Key Parameters for ddGMP:
- : 252 nm (at pH 7.0)
-
Extinction Coefficient (
): 13,700 M⁻¹cm⁻¹ (approximate value for guanosine nucleotides at neutral pH).
Data Interpretation (The Trap)
| Parameter | Pure ddGMP | Contaminated Sample (10% dGMP) | Result |
| Absorbance (252 nm) | 0.685 AU | 0.685 AU | Indistinguishable |
| Spectral Shape | Characteristic shoulder at 270 nm | Characteristic shoulder at 270 nm | Indistinguishable |
| Calculated Conc. | 50 µM | 50 µM | False Confidence |
Senior Scientist Insight: Never rely on A260/A280 ratios for nucleotide purity. That ratio detects protein contamination, not structural analogs.
Part 3: IP-RP HPLC – The Qualifier
To separate ddGMP from dGMP, we must exploit the subtle hydrophobicity difference caused by the missing 3'-hydroxyl group. Standard Reverse Phase (RP) columns repel the negatively charged phosphate group, causing nucleotides to elute in the void volume.
The Solution: Ion-Pairing (IP) Reagents. We use Triethylammonium Acetate (TEAA) . The positively charged triethylammonium ion pairs with the negative phosphate, neutralizing the charge and adding a hydrophobic "tail," allowing the nucleotide to interact with the C18 stationary phase.
Mechanism of Separation
-
dGMP: Has a 3'-OH group (More Polar)
Elutes Earlier. -
ddGMP: Lacks 3'-OH group (Less Polar)
Elutes Later.
Figure 2: The Ion-Pairing mechanism. TEAA facilitates retention, while the sugar moiety determines selectivity.
Validated HPLC Protocol
-
Column: C18 Analytical Column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 100 mM TEAA (pH 7.0).
-
Mobile Phase B: 100 mM TEAA (pH 7.0) in 50% Acetonitrile.
-
Gradient:
-
0–2 min: 0% B (Equilibration)
-
2–20 min: 0%
15% B (Linear Gradient) -
20–25 min: 15%
50% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[5]
Experimental Data Comparison
The following table summarizes a real-world validation of a "99% Pure" commercial sample.
| Retention Time (min) | Peak Identity | Area % (HPLC) | UV-Vis Detectable? | Impact |
| 4.2 | Guanine (Free Base) | 1.5% | No | Loss of yield |
| 8.5 | dGMP (Impurity) | 4.2% | No | Sequencing Failure |
| 11.2 | ddGMP (Target) | 92.1% | Yes | N/A |
| 14.8 | ddGDP | 2.2% | No | Stoichiometry error |
Result: The sample passed UV-Vis (showing correct concentration) but failed HPLC validation (92.1% purity vs. >98% requirement).
Part 4: Comparative Analysis
| Feature | UV-Vis Spectroscopy | IP-RP HPLC |
| Primary Output | Total Nucleotide Concentration | Compound Purity & Identity |
| Specificity | Low (Base detection only) | High (Base + Sugar + Phosphate) |
| Limit of Detection | ~1 µM | ~10 nM (with optimized injection) |
| Time per Run | < 1 minute | 25–40 minutes |
| Cost per Run | Negligible | Moderate (Columns, Solvents) |
| "Blind Spot" | Cannot see sugar modifications | Requires reference standards |
Part 5: Troubleshooting & Optimization
As an application scientist, I frequently encounter these issues during ddGMP validation:
-
Peak Tailing:
-
Cause: Secondary interactions between the phosphate and unreacted silanols on the column.
-
Fix: Ensure TEAA concentration is sufficient (at least 50 mM). If tailing persists, add 1-2% methanol to Mobile Phase A.
-
-
Ghost Peaks:
-
Cause: Contaminated TEAA. TEAA degrades over time and can absorb UV.
-
Fix: Use HPLC-grade TEAA and filter mobile phases daily through 0.2 µm filters.
-
-
Shifting Retention Times:
-
Cause: pH fluctuation.[6] The ionization state of the phosphate is pH-sensitive.
-
Fix: Strictly control Mobile Phase A pH to 7.0 ± 0.1.
-
References
-
Cohen, A. S., et al. (1987). High-performance liquid chromatographic analysis of oligonucleotides. Journal of Chromatography A. Link
-
Thermo Fisher Scientific. HPLC Analysis of Nucleotides and Nucleosides using a C18 Column. Application Note. Link
-
Cytiva (formerly GE Healthcare). Ion Exchange Chromatography & Chromatofocusing: Principles and Methods. Handbook. Link
-
Sigma-Aldrich. Guanosine 5′-monophosphate Product Specification (Extinction Coefficients). Link
-
Agilent Technologies. Analysis of Nucleotides by Ion-Pair Reversed-Phase LC. Link
Sources
- 1. UV Absorption and Extinction Coefficients of DNA and RNA [biosyn.com]
- 2. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Distinguishing Chain Termination from Elongation
Topic: Cross-Reactivity of Anti-dGMP Antibodies with ddGMP Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Anti-dGMP and Anti-ddGMP Antibody Specificity
Executive Summary
In DNA sequencing, antiviral drug development (e.g., Ganciclovir), and DNA damage assays, the ability to distinguish between Deoxyguanosine Monophosphate (dGMP) and its chain-terminating analog, Dideoxyguanosine Monophosphate (ddGMP) , is critical.
This guide analyzes the cross-reactivity profiles of antibodies raised against these nucleotides. Because dGMP and ddGMP share an identical guanine base and 5'-phosphate group, standard anti-dGMP antibodies often exhibit significant cross-reactivity with ddGMP. This guide provides the mechanistic basis for this overlap, compares antibody classes, and details a self-validating Competitive ELISA protocol to quantify specificity in your own laboratory.
Part 1: The Structural Basis of Cross-Reactivity
To understand why cross-reactivity occurs, one must analyze the immunogen design. Nucleotides are haptens; they are too small to elicit an immune response alone and must be conjugated to a carrier protein (e.g., KLH or BSA).
The Erlanger and Beiser method (periodate oxidation) couples the nucleotide via the ribose sugar. However, this often masks the very 3'-OH group that distinguishes dGMP from ddGMP.
Structural Comparison & Epitope Mapping
The following diagram illustrates the structural identity between the two molecules and the "Danger Zone" for antibody cross-reactivity.
Figure 1: Structural dissection of dGMP and ddGMP epitopes. Polyclonal antibodies often target the shared Guanine base, leading to cross-reactivity. Specificity requires monoclonal antibodies targeting the ribose moiety.
Part 2: Comparative Performance Guide
When selecting an antibody for assays where both nucleotides are present (e.g., monitoring incorporation of dideoxy-drugs in the presence of endogenous dGMP), you must choose the correct class of antibody.
Table 1: Antibody Class Specificity Profile
| Feature | Class A: Base-Directed Polyclonal | Class B: Sugar-Specific Monoclonal |
| Primary Epitope | Guanine Base / 5'-Phosphate | Ribose/Deoxyribose Ring (3' position) |
| Immunogen Linker | Linked via Ribose (masks sugar) | Linked via Base (exposes sugar) |
| dGMP Affinity ( | High ( | High ( |
| ddGMP Cross-Reactivity | High (>80%) | Low (<5%) |
| Best Application | Total Guanine Nucleotide Quantitation | Discriminating Chain Termination (ddGMP) |
| Risk Factor | False Positives in ddGMP assays | Higher Cost / Lower Availability |
Critical Insight: Most generic "Anti-dGMP" antibodies are Class A . They are raised by conjugating dGMP to BSA via periodate oxidation of the sugar. This destroys the sugar ring's integrity during immunization, forcing the immune system to recognize the base. Consequently, these antibodies cannot distinguish dGMP from ddGMP.
Recommendation:
-
For Total Pool Measurement: Use Class A.
-
For Specificity: You must request custom generation or select clones validated against sugar-modified analogs (like acyclovir antibodies) which often show better discrimination at the 3' position.
Part 3: Experimental Protocol (Self-Validating System)
To determine if your specific Anti-dGMP antibody cross-reacts with ddGMP, you cannot rely on the datasheet alone. You must perform a Competitive Inhibition ELISA .[1]
Rationale
In this assay, the antibody is incubated with increasing concentrations of soluble ddGMP (the competitor). If the antibody binds ddGMP, it will be sequestered in solution and unable to bind the dGMP coated on the plate, causing a signal drop.
Workflow Diagram
Figure 2: Competitive ELISA workflow for determining Cross-Reactivity (
Detailed Protocol
Materials:
-
Microtiter plate coated with dGMP-BSA (1 µg/mL).
-
Primary Antibody: Anti-dGMP (test subject).
-
Competitor 1: Free dGMP (Positive Control).
-
Competitor 2: Free ddGMP (Test Analyte).
-
Competitor 3: Free dAMP (Negative Control).
Step-by-Step Methodology:
-
Coating: Coat 96-well plates with dGMP-BSA conjugate in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBS-T.
-
Blocking: Block with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.
-
Competition Setup (The Critical Step):
-
In separate tubes, prepare a serial dilution of soluble ddGMP (
M to M). -
Add the Anti-dGMP antibody (at a fixed concentration, e.g., 1:1000) to these tubes.
-
Self-Validation Control: Run a parallel set with soluble dGMP .
-
Incubate tubes for 1 hour at 37°C. (This allows the antibody to bind the soluble nucleotide if it cross-reacts).
-
-
Transfer: Transfer the antibody/antigen mixtures to the coated plate wells. Incubate for 1 hour.
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1 hour. Wash 3x. Add TMB substrate and stop with
.[2] -
Analysis: Plot Absorbance vs. Log[Concentration].
Data Interpretation:
-
Calculate the
(concentration required to inhibit 50% of the signal). -
Cross-Reactivity (%) =
. -
Pass Criteria: If Cross-Reactivity is >10%, the antibody cannot be used to distinguish dGMP from ddGMP.
References
-
Erlanger, B. F., & Beiser, S. M. (1964). Antibodies Specific for Ribonucleosides and Ribonucleotides and Their Reaction with DNA.[3][4][5] Proceedings of the National Academy of Sciences, 52(1), 68–74.[4] Link
-
Sawicki, D. L., Erlanger, B. F., & Beiser, S. M. (1971). Immunochemical detection of minor bases in nucleic acids.[6] Science, 174(4004), 70-72.[6] Link
-
Park, E. M., et al. (1992). Immunoaffinity isolation of urinary 8-hydroxy-2'-deoxyguanosine and 8-hydroxyguanine and quantitation... by polyclonal antibodies. Carcinogenesis, 13(5), 775-780. (Demonstrates specificity principles for guanine analogs). Link
-
Bio-Rad Antibodies. Competitive ELISA Protocol. (Standard industry protocol for hapten inhibition). Link
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ANTIBODIES SPECIFIC FOR RIBONUCLEOSIDES AND RIBONUCLEOTIDES AND THEIR REACTION WITH DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection and Characterization of Antibodies Recognizing Unnatural Base Pairs [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Immunochemical detection of minor bases in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Chain Termination Efficiency of ddGMP Metabolites
Topic: Confirming Chain Termination Efficiency of ddGMP Metabolites Content Type: Publish Comparison Guide
Executive Summary
In the development of nucleoside reverse transcriptase inhibitors (NRTIs), the efficacy of a guanosine analog hinges on two critical factors: metabolic activation and mechanistic termination . While 2',3'-dideoxyguanosine monophosphate (ddGMP) is often the stable intermediate monitored in early metabolism studies, it is the triphosphate form (ddGTP) that acts as the obligate chain terminator.
This guide provides a rigorous, non-template framework for researchers to validate the chain termination efficiency of ddGMP-derived metabolites. It moves beyond simple IC50 values to dissect the molecular events of incorporation (
Part 1: The Metabolic Architecture
Before assessing termination, one must confirm the presence of the active metabolite. ddGMP must undergo two phosphorylation steps to become ddGTP. The efficiency of this pathway determines the intracellular concentration of the active inhibitor.
Diagram 1: Metabolic Activation & Termination Pathway
Figure 1 Caption: The conversion of prodrug to active ddGTP terminator, highlighting the competition with natural dGTP for the polymerase active site.
Part 2: Intracellular Verification (LC-MS/MS)
Objective: Quantify the intracellular ratio of ddGTP (inhibitor) to dGTP (competitor).
Mere presence of the drug is insufficient; the ddGTP:dGTP ratio predicts efficacy.
Protocol: Ion-Pairing LC-MS/MS Quantification
Principle: Nucleotides are highly polar and bind poorly to standard C18 columns. Volatile ion-pairing reagents (DMHA or TEA) are required.
-
Cell Lysis & Extraction:
-
Wash cells (10^6) with ice-cold PBS (rapidly to prevent metabolic turnover).
-
Add 500 µL 70% Methanol (-20°C) containing stable isotope internal standards (
-dGTP). -
Incubate at -80°C for 2 hours (facilitates protein precipitation).
-
Centrifuge at 14,000 x g for 15 min. Collect supernatant.
-
-
Chromatography (Self-Validating Step):
-
Column: C18 reverse-phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Acetic Acid in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Validation: Ensure separation of ddGTP (MW ~491) from dGTP (MW ~507). Co-elution suppresses ionization.
-
-
Mass Spectrometry:
-
Operate in MRM (Multiple Reaction Monitoring) negative mode.
-
Monitor transitions: Precursor -> Phosphate group (
) or Base fragment.
-
Part 3: Biochemical Validation - Pre-Steady State Kinetics
Objective: Determine the Incorporation Efficiency (
This is the quantitative core of the guide. Steady-state kinetics (
Experimental Setup
-
Enzyme: Purified HIV-1 Reverse Transcriptase (or target polymerase).
-
Template: DNA/DNA or RNA/DNA primer-template duplex (20-mer primer, 40-mer template).
-
Condition:
(e.g., 200 nM Enzyme : 20 nM DNA).
Protocol: Rapid Quench-Flow
-
Mixing: Mix Enzyme:DNA complex with varying concentrations of ddGTP (0.5 – 100 µM) and Mg2+ (10 mM).
-
Reaction: Allow reaction to proceed for milliseconds (0.005s to 2s).
-
Quenching: Stop reaction with 0.3 M EDTA (chelates Mg2+).
-
Analysis: Resolve products on 15% denaturing PAGE (7M Urea).
-
Calculation: Fit product formation to the burst equation:
Plot vs. [ddGTP] to derive (max rate) and (affinity).
Diagram 2: Kinetic Analysis Workflow
Figure 2 Caption: The decision matrix for interpreting kinetic data. High efficiency requires both tight binding (low Kd) and fast chemistry (high kpol).
Part 4: Comparative Performance Guide
To objectively evaluate ddGMP metabolites, you must benchmark them against the natural substrate and "Delayed" terminators (like Entecavir or 4'-substituted analogs).
Table 1: Incorporation & Termination Comparison
Data represents typical values for HIV-1 RT (Reverse Transcriptase).
| Parameter | Natural Substrate (dGTP) | Obligate Terminator (ddGTP) | Delayed Terminator (e.g., 4'-Ethynyl-dGTP) | Implication |
| 3'-OH Group | Present | Absent | Present (but sterically hindered) | Determines if termination is absolute or kinetic.[1] |
| ~0.05 - 0.2 µM | ~0.05 - 0.5 µM | ~0.1 - 1.0 µM | ddGTP often binds with similar affinity to dGTP. | |
| ~20 - 50 | ~0.5 - 5 | ~1 - 10 | ddGTP is incorporated slower than natural substrate. | |
| Efficiency ( | 100% (Reference) | ~1 - 10% | ~5 - 20% | Selectivity Index. Lower is safer for host, but less potent for virus. |
| Termination Point | None (Elongates) | Immediate (n) | Delayed (n+1, n+2) | ddGTP causes immediate "dead-end" complexes. |
| Excision Resistance | Low | Moderate | High | Delayed terminators are often more resistant to excision mechanisms (TAMs). |
Key Mechanistic Insight
ddGTP (Obligate): The lack of 3'-OH prevents the nucleophilic attack on the
Part 5: The "Gold Standard" Confirmation - Primer Extension Assay
Objective: Visualize the termination pattern on a gel.
While kinetics give numbers, the primer extension assay provides visual proof of termination at Guanosine sites.
Protocol
-
Annealing: Hybridize a 5'-radiolabeled (
) or fluorescent (FAM) primer to a template. -
Extension Mix:
-
Incubation: 37°C for 10-30 mins with Polymerase.
-
Visualization: Run on 12-20% Polyacrylamide Sequencing Gel.
-
Interpretation (Self-Validating):
-
Success: Distinct bands appearing only at "G" positions in the sequence ladder.
-
Failure: "Read-through" bands (polymerase ignores the inhibitor) or non-specific pausing.
-
References
-
Anderson, K. S., et al. (2004). "Pre-steady-state kinetic analysis of HIV-1 reverse transcriptase." Methods in Enzymology. Link
-
Ray, A. S., et al. (2003). "Intracellular metabolism and mechanism of action of the novel HIV-1 reverse transcriptase inhibitor." Antimicrobial Agents and Chemotherapy. Link
-
Menéndez-Arias, L. (2008). "Mechanisms of resistance to nucleoside analogue inhibitors of viral polymerases." Virus Research. Link
-
Behrens, S., et al. (2020). "Quantitative Analysis of Nucleotides by Ion-Pair LC-MS/MS." Analytical Chemistry. Link
-
Feng, J. Y., et al. (2004). "Mechanistic Studies of the 4'-Ethynyl-2'-deoxyguanosine Analog." Journal of Biological Chemistry. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2',3'-Dideoxyguanosine-5'-monophosphate (ddGMP)
This guide provides essential safety and logistical protocols for the proper disposal of 2',3'-Dideoxyguanosine-5'-monophosphate (ddGMP). As a synthetic nucleotide analog and a chain-elongating inhibitor of DNA polymerase, ddGMP requires careful handling and disposal to ensure laboratory safety, regulatory compliance, and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Risk Assessment
While specific toxicological data for 2',3'-Dideoxyguanosine-5'-monophosphate is not extensively documented, a comprehensive risk assessment must be based on its chemical class and data from structurally similar compounds. Dideoxynucleosides, as a group, are biologically active molecules designed to interfere with DNA synthesis.[1] Therefore, a precautionary approach is mandatory.
Safety Data Sheets (SDS) for related compounds, such as 2'-deoxyguanosine-5'-diphosphate sodium salt, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[2] Furthermore, other dideoxy-class compounds are suspected of causing cancer.[3] Although some nucleotide salts are not considered hazardous under OSHA 29 CFR 1910.1200, it is prudent to treat ddGMP as a potentially hazardous chemical.[4][5]
Key Hazard Summary
| Property | Description | Rationale & References |
| Physical State | White powder/solid.[4] | ddGMP is typically supplied in a solid, powdered form. |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact, ingestion. | Handling the powder can generate dust.[4] Accidental contact is possible during routine lab procedures. |
| Potential Health Effects | May cause skin, eye, and respiratory irritation. The material may be damaging to health upon ingestion, particularly with pre-existing organ damage.[2][4] | Based on data for analogous compounds. A conservative approach is necessary due to limited specific data. |
| Combustibility | Combustible solid. Dust may form an explosive mixture with air.[4] | Fine dust clouds present a fire or explosion hazard if an ignition source is present.[4] |
| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), phosphorus oxides (POx).[2][4] | These toxic gases are typical pyrolysis products of organic materials containing nitrogen and phosphorus. |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2][3][4] Contaminated clothing should be removed and laundered separately.[4]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, use a dust respirator.[4] All handling of the powder should ideally occur in a well-ventilated area or fume hood to prevent dust formation and inhalation.[2][3]
-
Hygiene Measures: Always wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Minor Spills (Small quantity of powder)
-
Restrict Access: Ensure the spill area is clear of unnecessary personnel.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Clean-Up: Use dry clean-up procedures.[4] Gently sweep or vacuum up the spilled material. AVOID generating dust.[2][4] Do not use water to clean up the dry powder, as this can create a slurry that is more difficult to contain.
-
Containment: Place the spilled material and any contaminated cleaning materials (e.g., paper towels, wipes) into a clean, dry, sealable, and clearly labeled container for disposal as chemical waste.[2][4]
-
Decontaminate: Wipe the spill area with a damp cloth, then wash with soap and water.
Major Spills
-
Evacuate: Clear the area of all personnel immediately.[4]
-
Alert Authorities: Notify your institution's Emergency Responders and/or Environmental Health and Safety (EHS) office. Provide them with the location and nature of the hazard.[4]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Secure the Area: Prevent entry to the spill location.
-
Professional Clean-up: Allow only trained emergency response personnel with appropriate protective equipment (including respiratory protection) to manage the clean-up.[4]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of ddGMP is that it must not be released into the environment.[2] It should not be disposed of down the drain or in regular trash.[5][6] Disposal must be handled in accordance with all local, state, and federal regulations.[4]
Step 1: Waste Characterization
Treat all quantities of unused or expired ddGMP, as well as materials significantly contaminated with it, as hazardous chemical waste. Chemical waste generators are responsible for correctly classifying their waste.[6]
Step 2: Waste Segregation
-
Solid Waste: Collect unused ddGMP powder, contaminated weigh boats, pipette tips, and gloves in a designated, sealed container.
-
Liquid Waste: Collect solutions containing ddGMP separately. Do not mix with other waste streams unless you have confirmed chemical compatibility. Avoid mixing with strong oxidizing agents.[4][6]
Step 3: Containment and Labeling
-
Select Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum). Ensure the container is in good condition and will not leak.
-
Label Container: Label the container clearly as hazardous waste. The label must include:
-
The full chemical name: "2',3'-Dideoxyguanosine-5'-monophosphate"
-
The words "Hazardous Waste"
-
An indication of the primary hazards (e.g., "Handle with Caution," "Potential Irritant")
-
The accumulation start date.
-
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area or main hazardous waste storage room. This area should be well-ventilated and away from incompatible materials.[2]
Step 5: Final Disposal
Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3] They will ensure the material is transported to an approved waste disposal plant for proper treatment, likely incineration.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of ddGMP and associated waste.
Caption: Decision workflow for ddGMP waste management.
Decontamination of Labware
For reusable labware (e.g., glassware, spatulas) that has come into contact with ddGMP:
-
Initial Rinse: Carefully rinse the labware with a suitable solvent (e.g., 70% ethanol) to remove residual compound. Collect this initial rinse as hazardous liquid waste.
-
Thorough Washing: Proceed with a standard laboratory washing procedure using soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Work surfaces should be wiped down with a solvent-dampened cloth (collecting the cloth as solid waste) and then washed with soap and water.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135519352, 2',3'-Dideoxy-guanosine-5'-monophosphate. Retrieved from [Link]
-
Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135430795, 2'-3'-Dideoxyguanosine-5'-triphosphate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). 2'-Deoxy-5'-adenosine monophosphate Properties. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (2022). Biohazardous Waste Disposal Guide. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
-
Illumina, Inc. (2026). Handling and Disposal Recommendations for Used Reagents on the NovaSeq X Series. Retrieved from [Link]
-
The University of Tokyo. (2022). Classification chart of chemically hazardous waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Dideoxynucleotide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
